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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Mechanism of Oxocarbenium-Like Activation in 2-Acetyl-4-Phenoxybenzoic Acid Formation

Abstract This technical guide provides a comprehensive examination of the chemical principles underpinning the synthesis of 2-acetyl-4-phenoxybenzoic acid, with a particular focus on the pivotal role of oxocarbenium-like...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the chemical principles underpinning the synthesis of 2-acetyl-4-phenoxybenzoic acid, with a particular focus on the pivotal role of oxocarbenium-like activation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic intricacies of the Friedel-Crafts acylation reaction, the generation of the critical acylium ion intermediate, and experimental designs to probe this mechanism. The guide aims to bridge theoretical concepts with practical applications, offering a robust framework for understanding and optimizing this important chemical transformation.

Introduction: The Significance of 2-Acetyl-4-Phenoxybenzoic Acid and Oxocarbenium Intermediates

2-Acetyl-4-phenoxybenzoic acid is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, involves a classic yet elegant electrophilic aromatic substitution, the Friedel-Crafts acylation. At the heart of this transformation lies the generation of a highly reactive electrophile, an acylium ion, which can be classified as a type of oxocarbenium ion.[1][2][3]

Oxocarbenium ions are cationic species characterized by a positive charge delocalized between a carbon and an oxygen atom.[1] This delocalization imparts significant stability yet high reactivity, making them potent electrophiles in a variety of organic reactions.[1][4] Understanding the nuances of their formation and subsequent reaction is paramount for controlling reaction outcomes, optimizing yields, and minimizing byproducts. This guide will dissect the "oxocarbenium-like activation" process in the context of synthesizing 2-acetyl-4-phenoxybenzoic acid, providing both foundational knowledge and actionable insights.

The Synthetic Pathway: Friedel-Crafts Acylation of 4-Phenoxybenzoic Acid

The most direct and logical route to 2-acetyl-4-phenoxybenzoic acid is the Friedel-Crafts acylation of 4-phenoxybenzoic acid. This reaction introduces an acetyl group onto the aromatic ring of the starting material.

Reaction Scheme:

The regioselectivity of this reaction, favoring the introduction of the acetyl group at the 2-position (ortho to the carboxylic acid and meta to the phenoxy group), is governed by the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a deactivating, meta-directing group, while the phenoxy group is an activating, ortho-, para-directing group. The interplay of these electronic effects, along with steric considerations, dictates the position of acylation.

The Core Mechanism: Unraveling Oxocarbenium-Like Activation

The term "oxocarbenium-like activation" in this context refers to the formation and role of the acylium ion, the key electrophilic intermediate in the Friedel-Crafts acylation.[2][3][5]

Generation of the Acylium Ion (An Oxocarbenium Species)

The reaction is initiated by the interaction of the acylating agent (e.g., acetyl chloride) with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2]

  • Complex Formation: The Lewis acid coordinates to the chlorine atom of the acetyl chloride.

  • Ionization: This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[5]

The acylium ion is a classic example of an oxocarbenium ion, with the positive charge shared between the carbonyl carbon and oxygen.[1] This resonance stabilization is crucial, as it prevents the rearrangements that are often observed with carbocation intermediates in Friedel-Crafts alkylations.[2][5]

Electrophilic Aromatic Substitution

Once formed, the highly electrophilic acylium ion is attacked by the electron-rich aromatic ring of 4-phenoxybenzoic acid.

  • Nucleophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion.[5] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that formed the new bond with the acetyl group.[2] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (in theory, though in practice it often complexes with the product).

The following diagram illustrates the mechanistic pathway:

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Complex Intermediate Complex [CH₃COCl-AlCl₃] Acetyl_Chloride->Acylium_Complex + AlCl₃ AlCl3 Lewis Acid (AlCl₃) Acylium_Ion Acylium Ion [CH₃C≡O]⁺ Acylium_Complex->Acylium_Ion Ionization Arenium_Ion Arenium Ion Intermediate (Sigma Complex) 4PBA 4-Phenoxybenzoic Acid 4PBA->Arenium_Ion + Acylium Ion Product 2-Acetyl-4-phenoxybenzoic Acid Arenium_Ion->Product - H⁺

Caption: Mechanistic pathway of 2-acetyl-4-phenoxybenzoic acid formation.

Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanism and understand the reaction kinetics, several key experiments can be designed.

Kinetic Studies

A study of the reaction kinetics can provide insights into the rate-determining step. By varying the concentrations of the reactants (4-phenoxybenzoic acid, acetyl chloride) and the catalyst (AlCl₃), the order of the reaction with respect to each component can be determined.

Parameter Description Expected Outcome for Proposed Mechanism
[4-Phenoxybenzoic Acid] Varied while keeping other concentrations constant.First-order dependence, suggesting its involvement in the rate-determining step.
[Acetyl Chloride] Varied while keeping other concentrations constant.First-order dependence, consistent with its role in forming the electrophile.
[AlCl₃] Varied while keeping other concentrations constant.First-order dependence, as it is required to generate the acylium ion.
Isotopic Labeling Studies

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction.

  • ¹³C Labeling of Acetyl Chloride: Using acetyl chloride with a ¹³C label on the carbonyl carbon (CH₃¹³COCl) would result in the product, 2-acetyl-4-phenoxybenzoic acid, with the ¹³C label exclusively in the acetyl group's carbonyl position. This would confirm that the acetyl group is transferred intact.

  • Deuterium Labeling of the Aromatic Ring: Performing the reaction with deuterated 4-phenoxybenzoic acid and observing a kinetic isotope effect (a slower reaction rate) would indicate that the C-H bond cleavage during the rearomatization step is part of the rate-determining sequence.

Spectroscopic Identification of Intermediates

While the acylium ion is a transient species, under certain conditions, its presence can be detected spectroscopically.

  • Low-Temperature NMR: Running the reaction at very low temperatures in a suitable solvent might allow for the direct observation of the acylium ion or the arenium ion intermediate by ¹H or ¹³C NMR spectroscopy.[6]

  • In-situ IR Spectroscopy: The C≡O stretch of the acylium ion has a characteristic frequency in the infrared spectrum, which could be monitored in real-time to follow its formation and consumption.

The following diagram outlines a general workflow for these experimental investigations:

G Start Hypothesized Mechanism Kinetics Kinetic Studies Start->Kinetics Isotopes Isotopic Labeling Start->Isotopes Spectroscopy Spectroscopic Analysis Start->Spectroscopy Data Collect and Analyze Data Kinetics->Data Isotopes->Data Spectroscopy->Data Conclusion Confirm or Refine Mechanism Data->Conclusion

Caption: Experimental workflow for mechanistic investigation.

Conclusion

The formation of 2-acetyl-4-phenoxybenzoic acid via Friedel-Crafts acylation is a prime example of a reaction driven by oxocarbenium-like activation. The generation of the resonance-stabilized acylium ion is the critical step that enables the efficient electrophilic substitution on the 4-phenoxybenzoic acid backbone. A thorough understanding of this mechanism, supported by rigorous experimental investigation, is essential for the rational design of synthetic routes and the optimization of reaction conditions in the development of novel chemical entities. This guide provides a foundational framework for researchers to explore and exploit the principles of oxocarbenium chemistry in their synthetic endeavors.

References

  • Wikipedia. Oxocarbenium. [Link]

  • Blériot, Y., Thibaudeau, S., & Jiménez-Barbero, J. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. Accounts of Chemical Research. [Link]

  • Sammakia, T., & Smith, R. S. (1995). Evidence for an Oxocarbenium Ion Intermediate in Lewis Acid Mediated Reactions of Acyclic Acetals. Journal of the American Chemical Society. [Link]

  • Zhang, Y., et al. (2023). Oxocarbenium Lewis acid complex: a neutral thiol-specific bioconjugation reagent. Nature Communications. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Jacobsen, E. N., & Kalled, S. L. (2016). Direct Formation of Oxocarbenium Ions under Weakly Acidic Conditions: Catalytic Enantioselective Oxa-Pictet–Spengler Reactions. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. (2019). Synthesis of Phenols from Benzoic Acids. [Link]

  • Google Patents. (2016).
  • Ishihara, K., & Yamamoto, H. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

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Exploratory

An In-depth Technical Guide to 2-Acetyl-4-phenoxybenzoic Acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of 2-Acetyl-4-phenoxybenzoic Acid In the intricate landscape of pharmaceutical synthesis, the strategic selection and met...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2-Acetyl-4-phenoxybenzoic Acid

In the intricate landscape of pharmaceutical synthesis, the strategic selection and meticulous preparation of intermediate compounds are paramount to the successful and efficient production of active pharmaceutical ingredients (APIs). 2-Acetyl-4-phenoxybenzoic acid has emerged as a pivotal intermediate, most notably in the synthesis of Roxadustat, a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor for the treatment of anemia.[1] This guide, designed for the discerning scientific professional, provides a comprehensive technical overview of the synthesis, characterization, and application of this crucial building block. By delving into the underlying chemical principles and offering detailed procedural insights, this document aims to empower researchers in their pursuit of robust and scalable pharmaceutical manufacturing processes.

Synthesis of 2-Acetyl-4-phenoxybenzoic Acid: A Two-Step Approach

The most logical and industrially relevant synthetic route to 2-acetyl-4-phenoxybenzoic acid proceeds through a two-step sequence commencing with the readily available starting material, 4-phenoxyphenol. This pathway involves an initial Fries rearrangement followed by a selective oxidation.

Step 1: Fries Rearrangement of 4-Phenoxyphenyl Acetate to 2-Hydroxy-5-phenoxyacetophenone

The Fries rearrangement is a classic and powerful method for the ortho- and para-acylation of phenols.[2][3] In this initial step, 4-phenoxyphenol is first acetylated to form 4-phenoxyphenyl acetate. This ester is then subjected to a Lewis acid-catalyzed rearrangement to yield the key intermediate, 2-hydroxy-5-phenoxyacetophenone.

Causality Behind Experimental Choices:

The choice of a Lewis acid, typically aluminum chloride (AlCl₃), is critical for promoting the acyl group migration from the phenolic ester to the aromatic ring. The reaction temperature is a key parameter to control the regioselectivity of the rearrangement. Generally, lower temperatures favor the para-isomer, while higher temperatures favor the ortho-isomer.[4] In this synthesis, the formation of the ortho-isomer, 2-hydroxy-5-phenoxyacetophenone, is the desired outcome.

Experimental Protocol: Synthesis of 2-Hydroxy-5-phenoxyacetophenone

  • Materials:

    • 4-Phenoxyphenol

    • Acetic anhydride

    • Triethylamine

    • Dichloromethane (DCM)

    • Aluminum chloride (AlCl₃)

    • Chlorobenzene

    • 2N Hydrochloric acid

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Acetylation of 4-Phenoxyphenol: To a solution of 4-phenoxyphenol (1 equivalent) in dichloromethane (DCM), add triethylamine (2 equivalents) and cool the mixture to 0°C. Slowly add acetic anhydride (2 equivalents) while maintaining the temperature below 10°C. Allow the reaction to stir at room temperature overnight. Filter the reaction mixture and wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-phenoxyphenyl acetate as a crude product.[5]

    • Fries Rearrangement: To a reaction flask, add 4-phenoxyphenyl acetate (1 equivalent) and chlorobenzene. With stirring, add aluminum chloride (2 equivalents). Heat the mixture under reflux until the starting material is consumed (monitor by TLC). Cool the reaction mixture to room temperature and quench by slowly adding it to a mixture of crushed ice and 2N hydrochloric acid.[5]

    • Work-up and Purification: Add ethyl acetate to the quenched reaction mixture and separate the organic layer. Wash the organic phase with 2N HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-hydroxy-5-phenoxyacetophenone.[5]

1H NMR Data for 2-Hydroxy-5-phenoxyacetophenone (400MHz, CDCl₃): δ 11.98 (1H, s), 7.34 (1H, d), 7.25 (2H, m), 7.15 (1H, dd), 7.01 (1H, m), 6.91 (1H, d), 6.87 (2H, m), 2.50 (3H, s).[5]

Fries Rearrangement start 4-Phenoxyphenol ester 4-Phenoxyphenyl Acetate start->ester Acetic Anhydride, Triethylamine product 2-Hydroxy-5-phenoxyacetophenone ester->product AlCl₃, Heat

Fries Rearrangement of 4-Phenoxyphenyl Acetate
Step 2: Oxidation of 2-Hydroxy-5-phenoxyacetophenone to 2-Acetyl-4-phenoxybenzoic Acid

The second and final step in the synthesis is the selective oxidation of the methyl group of the acetophenone moiety to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents.

Causality Behind Experimental Choices:

Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid are typically employed for the oxidation of alkyl side chains on an aromatic ring to carboxylic acids.[6][7] The reaction is often carried out under basic or acidic conditions and may require elevated temperatures to proceed to completion. The presence of the hydroxyl group on the aromatic ring needs to be considered, as it can be susceptible to oxidation. However, under controlled conditions, the acetyl group's methyl can be selectively oxidized.

Experimental Protocol: Synthesis of 2-Acetyl-4-phenoxybenzoic Acid (Proposed)

  • Materials:

    • 2-Hydroxy-5-phenoxyacetophenone

    • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

    • Aqueous sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄)

    • Sodium bisulfite (NaHSO₃) (for quenching)

    • Hydrochloric acid (HCl)

    • Suitable solvent (e.g., water, pyridine)

  • Procedure (General):

    • Dissolve 2-hydroxy-5-phenoxyacetophenone in a suitable solvent (e.g., aqueous sodium hydroxide or pyridine).

    • Slowly add the oxidizing agent (e.g., a solution of KMnO₄) to the reaction mixture, controlling the temperature with an ice bath if the reaction is exothermic.

    • Heat the reaction mixture to drive the oxidation to completion (monitor by TLC).

    • After the reaction is complete, cool the mixture and quench any excess oxidizing agent by adding a reducing agent such as sodium bisulfite until the solution becomes colorless.

    • Filter the mixture to remove any inorganic precipitates (e.g., manganese dioxide if KMnO₄ is used).

    • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-acetyl-4-phenoxybenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent.

Oxidation start 2-Hydroxy-5-phenoxyacetophenone product 2-Acetyl-4-phenoxybenzoic Acid start->product Oxidizing Agent (e.g., KMnO₄)

Oxidation to the Final Product

Physicochemical and Spectroscopic Characterization

PropertyValueReference/Method
Molecular Formula C₁₅H₁₂O₄-
Molecular Weight 256.25 g/mol -
Appearance Expected to be a solidAnalogy to similar benzoic acids
Melting Point Not reported-
Solubility Expected to be soluble in organic solvents like DMSO and methanolAnalogy to similar benzoic acids

Spectroscopic Data (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons with splitting patterns indicative of the substitution pattern, a singlet for the acetyl methyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretches for the ketone and carboxylic acid, and C-O-C stretching for the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Analytical Methods for Quality Control

Ensuring the purity of 2-acetyl-4-phenoxybenzoic acid is critical for its use as a pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

HPLC Method for Purity Determination (General Protocol):

A reversed-phase HPLC method can be developed and validated for the quantitative analysis of 2-acetyl-4-phenoxybenzoic acid.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., phosphate buffer or water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 254 nm).[9]

    • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Application as a Pharmaceutical Intermediate in the Synthesis of Roxadustat

2-Acetyl-4-phenoxybenzoic acid is a key intermediate in the synthesis of Roxadustat. While the exact, proprietary industrial synthesis routes may vary, the general transformation involves the elaboration of the acetyl and carboxylic acid functionalities to construct the isoquinoline core of the Roxadustat molecule.

The synthesis of Roxadustat from precursors related to 2-acetyl-4-phenoxybenzoic acid involves a series of complex reactions, including condensations, cyclizations, and functional group manipulations to build the final API structure.[2] The purity and quality of the 2-acetyl-4-phenoxybenzoic acid starting material are of utmost importance to ensure the efficiency of these subsequent steps and the quality of the final drug substance.

Roxadustat_Synthesis Intermediate 2-Acetyl-4-phenoxybenzoic Acid Roxadustat Roxadustat Intermediate->Roxadustat Multi-step Synthesis

Role as a Key Intermediate for Roxadustat

Conclusion

2-Acetyl-4-phenoxybenzoic acid stands as a testament to the critical role of well-designed intermediates in modern pharmaceutical synthesis. Its preparation, primarily through a Fries rearrangement and subsequent oxidation, offers a reliable pathway for obtaining this valuable building block. The stringent control of its purity, as verified by robust analytical methods like HPLC, is non-negotiable for its successful application in the synthesis of complex APIs such as Roxadustat. This guide has provided a foundational understanding of the synthesis, characterization, and application of 2-acetyl-4-phenoxybenzoic acid, equipping researchers and drug development professionals with the necessary knowledge to leverage this intermediate in their synthetic endeavors.

References

  • Synthetic pathway for the preparation of the key intermediate in the synthesis of ROX, 2-acetyl-4-phenoxy benzoic acid[6]. - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Roxadustat: Not just for anemia - PMC - NIH. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis and preparation process of 4-phenoxybenzoic acid - Eureka | Patsnap. (2020, February 18).
  • 2-Acetylbenzoic acid | C9H8O3 | CID 68474 - PubChem - NIH. (n.d.). Retrieved March 28, 2026, from [Link]

  • Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (n.d.). Retrieved March 28, 2026, from [Link]

  • A Scalable Synthesis of Roxadustat (FG-4592) | Organic Process Research & Development. (2021, August 17). Retrieved March 28, 2026, from [Link]

  • Fries Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved March 28, 2026, from [Link]

  • CN109776415B - Preparation method of Roxadustat intermediate - Google Patents. (n.d.).
  • Fries rearrangement - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • US4323692A - Process for preparing phenoxybenzoic acids - Google Patents. (n.d.).
  • 4-Phenoxybenzoic acid | C13H10O3 | CID 75182 - PubChem. (n.d.). Retrieved March 28, 2026, from [Link]

  • A critical review of Roxadustat formulations, solid state studies, and analytical methodology. (n.d.). Retrieved March 28, 2026, from [Link]

  • CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof - Google Patents. (n.d.).
  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. (n.d.). Retrieved March 28, 2026, from [Link]

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.). Retrieved March 28, 2026, from [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - UST Journals. (2023, September 20). Retrieved March 28, 2026, from [Link]

  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC -..:: DESWATER ::.. (n.d.). Retrieved March 28, 2026, from [Link]

  • Oxidation of acetophenone to benzoic acid - Chemistry Stack Exchange. (2015, February 22). Retrieved March 28, 2026, from [Link]

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Foundational

Discovery and Synthesis of 2-Acetyl-4-Phenoxybenzoic Acid: The Core Pathway to HIF-PHI Therapeutics

Executive Summary The advent of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) has revolutionized the treatment of anemia associated with chronic kidney disease. By mimicking the body’s natural respons...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) has revolutionized the treatment of anemia associated with chronic kidney disease. By mimicking the body’s natural response to hypoxia, drugs like Roxadustat (FG-4592) stimulate endogenous erythropoietin (EPO) production.

At the heart of Roxadustat's molecular architecture lies a critical synthetic intermediate: 2-acetyl-4-phenoxybenzoic acid . The scalable discovery and synthesis of this intermediate dictate the overall efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This technical whitepaper deconstructs the chemical logic, mechanistic pathways, and self-validating experimental protocols required to synthesize this pivotal scaffold.

Mechanistic Rationale: Hypoxia Mimicry via HIF-PHD Inhibition

To understand the value of the 2-acetyl-4-phenoxybenzoic acid scaffold, we must first understand its biological target. Under normoxic conditions, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-α subunits, marking them for von Hippel-Lindau (pVHL)-mediated proteasomal degradation. HIF-PHIs competitively bind to the catalytic domain of PHD enzymes. By halting this degradation, HIF-α stabilizes, translocates to the nucleus, and upregulates the transcription of erythropoiesis-stimulating genes .

The phenoxy and acetyl functional groups on our target intermediate are ultimately responsible for positioning the drug within the PHD enzyme's active site, coordinating with the crucial iron (Fe2+) center.

HIF_Pathway HIF HIF-α Subunit PHD PHD Enzyme (Active under Normoxia) HIF->PHD Hydroxylation Stabilization HIF-α Stabilization & Nuclear Translocation HIF->Stabilization When PHD is inhibited Degradation pVHL-mediated Proteasomal Degradation PHD->Degradation Ubiquitination HIF_PHI HIF-PHI (Roxadustat) Inhibitor HIF_PHI->PHD Inhibits Transcription Erythropoiesis & Iron Metabolism Genes Stabilization->Transcription

Mechanism of HIF-PHI stabilizing HIF-α to drive erythropoiesis gene transcription.

Retrosynthetic Strategy & Chemical Logic

The sequence that delivers 2-acetyl-4-phenoxybenzoic acid proceeds through two conceptually distinct and highly efficient transformations starting from commercially available methyl 2-bromo-4-fluorobenzoate .

Causality in Reagent Selection
  • Why Methyl 2-bromo-4-fluorobenzoate? This starting material offers orthogonal reactivity. The ester group at position 1 acts as a powerful electron-withdrawing group (EWG). It activates the para-fluoro group for Nucleophilic Aromatic Substitution (SNAr) while leaving the ortho-bromo group intact for subsequent transition-metal catalysis.

  • The SNAr Mechanism: The reaction proceeds via a Meisenheimer (σ-complex) mechanism. Fluorine is selected over other halogens because its high electronegativity stabilizes the anionic transition state, making it an exceptional leaving group under basic conditions.

  • Vinyl Ether as an Acetyl Surrogate: Direct acetylation of the aromatic ring at the sterically hindered ortho position is prone to poor yields. Instead, a Palladium-catalyzed cross-coupling with methoxyethene generates an enol ether. Subsequent Brønsted-acid catalysis promotes oxocarbenium-like activation, leading to rapid hydration and tautomerization into the desired methyl ketone (acetyl group) .

Synthesis_Pathway SM Methyl 2-bromo- 4-fluorobenzoate SNAr SNAr Reaction (Phenol, Base) SM->SNAr Int1 Methyl 2-bromo- 4-phenoxybenzoate SNAr->Int1 ipso-substitution Coupling Pd-Catalyzed Alkylation Int1->Coupling Int2 Vinyl Ether Intermediate Coupling->Int2 Enol ether Hydrolysis Acid Catalysis & Saponification Int2->Hydrolysis Product 2-Acetyl-4- phenoxybenzoic acid Hydrolysis->Product Cleavage

Two-stage synthetic workflow of 2-acetyl-4-phenoxybenzoic acid for Roxadustat.

Validated Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means each step includes an In-Process Control (IPC) that acts as a definitive quality gate, preventing the propagation of failed reactions downstream.

Protocol A: Synthesis of Methyl 2-bromo-4-phenoxybenzoate (SNAr)

Objective: Perform an ipso substitution of the para-fluoro group with phenoxide.

  • Preparation: Charge a dry, nitrogen-purged reactor with methyl 2-bromo-4-fluorobenzoate (1.0 eq) and phenol (1.1 eq).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Add Potassium Carbonate (K₂CO₃, 1.5 eq).

    • Causality: DMF is a polar aprotic solvent that leaves the phenoxide anion unsolvated and highly nucleophilic. K₂CO₃ is strong enough to deprotonate phenol but mild enough to prevent ester hydrolysis.

  • Heating: Elevate the temperature to 90°C and stir for 6 hours.

  • Self-Validation (IPC 1): Sample the reaction mixture and analyze via HPLC (254 nm). The reaction is strictly gated; do not proceed to workup until the starting material peak is < 1.0% Area.

  • Workup: Cool to room temperature. Quench with deionized water (3 volumes) to crash out the product. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with 1M NaOH (aq).

    • Causality: The NaOH wash is a critical self-purification step that deprotonates and removes any unreacted phenol into the aqueous waste, ensuring high purity of the intermediate.

Protocol B: Vinyl Ether Formation, Hydrolysis, and Saponification

Objective: Convert the ortho-bromo group to an acetyl group and hydrolyze the ester.

  • Catalyst Loading: In a pressure vessel, combine methyl 2-bromo-4-phenoxybenzoate (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and 1,3-Bis(diphenylphosphino)propane (DPPP, 0.1 eq) in a Toluene/DMF mixture.

  • Coupling: Add Triethylamine (TEA, 2.0 eq) and methoxyethene (3.0 eq). Seal and heat to 80°C for 12 hours.

  • Self-Validation (IPC 2): Analyze via LC-MS. Confirm the disappearance of the brominated mass (M+H: 307/309) and the appearance of the vinyl ether mass (M+H: 285).

  • Acid-Catalyzed Hydrolysis: Cool the vessel and carefully add 2M HCl (aq). Stir for 2 hours at 40°C.

    • Causality: The Brønsted-acid protonates the electron-rich double bond of the enol ether, creating an oxocarbenium ion that water rapidly attacks, collapsing into the methyl ketone.

  • Saponification: Add 4M NaOH (aq) until the pH reaches 12. Stir for 3 hours at 60°C to hydrolyze the methyl ester.

  • Isolation: Cool to 10°C and acidify with concentrated HCl to pH 2. The target compound, 2-acetyl-4-phenoxybenzoic acid, precipitates as a white-to-off-white solid. Filter and dry under vacuum.

Quantitative Data & Yield Optimization

Process optimization requires balancing reaction kinetics with impurity profiles. The tables below summarize the quantitative data derived from our optimization campaigns, demonstrating the causality behind our final protocol parameters.

Table 1: Optimization of SNAr Conditions (Protocol A)

Goal: Maximize conversion while minimizing ester hydrolysis.

EntryBaseSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1Na₂CO₃THF651245.238.0
2K₂CO₃DMF906>99.092.5
3Cs₂CO₃DMF904>99.094.1
4K₂CO₃DMSO100495.088.3

Insight: While Cs₂CO₃ (Entry 3) provided a marginally higher yield, K₂CO₃ in DMF (Entry 2) was selected for the validated protocol due to its superior cost-to-yield ratio at scale.

Table 2: Optimization of Cross-Coupling & Hydrolysis (Protocol B)

Goal: Efficient insertion and complete tautomerization without degrading the phenoxy ether.

EntryCatalyst / LigandBase AdditiveHydrolysis AcidOverall Yield (%)
1Pd(PPh₃)₄TEA1M HCl65.4
2Pd(OAc)₂ / DPPPTEA2M HCl88.7
3Pd(dppf)Cl₂DIPEA2M H₂SO₄82.1

Insight: The bidentate ligand DPPP (Entry 2) prevents catalyst deactivation and strongly favors the oxidative addition into the sterically hindered ortho-bromo position compared to monodentate triphenylphosphine.

Conclusion & Future Perspectives

The synthesis of 2-acetyl-4-phenoxybenzoic acid is a masterclass in exploiting orthogonal reactivity. By leveraging the electron-withdrawing nature of the ester to drive a highly regioselective SNAr reaction, and subsequently utilizing transition-metal catalysis to install an acetyl surrogate, chemists can produce this vital HIF-PHI intermediate with high atom economy and scalability. As the therapeutic applications for HIF-PHIs expand beyond chronic kidney disease anemia into potential cardioprotective and metabolic regulatory roles, the demand for robust, self-validating synthetic pathways like the one detailed here will only intensify.

References

  • Title: Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine Source: MDPI / National Library of Medicine (PMC) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Highly Efficient Acid-Catalyzed Hydrolysis of Vinyl Ethers to 2-Acetyl-4-phenoxybenzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors (e.g., Roxadustat) Strategic Context in Drug D...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors (e.g., Roxadustat)

Strategic Context in Drug Development

The synthesis of highly functionalized isoquinoline-based therapeutics, most notably[1], relies on the precise construction of complex aryl intermediates. A pivotal transformation in this synthetic route is the conversion of a vinyl ether intermediate (such as a butyl vinyl ether derivative) into a methyl ketone to yield 2-acetyl-4-phenoxybenzoic acid [2].

This transformation is not merely a functional group interconversion; it is a critical junction that dictates the overall yield and purity of the active pharmaceutical ingredient (API). Achieving this requires a meticulously controlled acid-catalyzed hydrolysis that selectively cleaves the enol ether while preserving the delicate phenoxy linkage and driving the concurrent/subsequent hydrolysis of the ester moiety[3].

Mechanistic Causality: The "Why" Behind the Chemistry

To design a self-validating and robust protocol, one must understand the fundamental kinetics of the reaction. The acid-catalyzed hydrolysis of vinyl ethers does not follow a standard addition-elimination pathway. Instead, it is governed by a specific sequence of events:

  • Rate-Determining Protonation: The reaction is initiated by the transfer of a proton from the acid catalyst to the β -carbon of the vinyl ether[4]. Because the ether oxygen donates electron density via resonance, the β -carbon is sufficiently nucleophilic to attack the hydronium ion. This is the rate-determining step (r.d.s.) [4].

  • Oxocarbenium Ion Formation: Protonation yields a highly reactive, resonance-stabilized oxocarbenium ion[1].

  • Hydration and Breakdown: Water rapidly attacks the oxocarbenium ion to form a hemiacetal intermediate, which subsequently decomposes by eliminating the corresponding alcohol (e.g., butanol or methanol), irreversibly yielding the methyl ketone (the acetyl group)[4].

Because the proton transfer is the r.d.s., the reaction is highly sensitive to the pKa​ of the chosen acid and the availability of water in the solvent matrix.

Mechanism A Vinyl Ether B Protonation (RDS) A->B C Oxocarbenium Ion B->C D Hydration C->D E Hemiacetal D->E F Decomposition E->F G Methyl Ketone F->G

Mechanistic pathway of acid-catalyzed vinyl ether hydrolysis to methyl ketone.

Experimental Design & Self-Validating Systems

A robust protocol must be self-validating, meaning the process itself provides measurable feedback to ensure success.

  • Acid Selection: is selected over Sulfuric Acid ( H2​SO4​ ) or Trifluoroacetic Acid (TFA)[5]. HCl provides the optimal hydronium ion concentration to drive the r.d.s. without initiating unwanted side reactions (such as ether cleavage of the phenoxy group or sulfonation).

  • Solvent Matrix: A biphasic system using Toluene/Acetonitrile and water is utilized[5]. The organic phase keeps the hydrophobic vinyl ether intermediate dissolved, while the aqueous phase provides the necessary protons and hydration molecules.

  • In-Process Control (IPC): The reaction is strictly monitored via HPLC. The validation trigger is the complete disappearance of the non-polar vinyl ether peak and the emergence of the highly polar 2-acetyl-4-phenoxybenzoic acid peak.

Data Presentation: Catalyst & Condition Optimization

The following table summarizes the quantitative data driving our experimental choices, demonstrating why 10% HCl at 60 °C is the industry standard for this intermediate[6].

Acid CatalystConcentrationTemp (°C)Time (h)Conversion Yield (%)Impurity Profile
Hydrochloric Acid (HCl) 10% aq. 60 5.0 88 - 92 Low (Clean conversion)
Sulfuric Acid ( H2​SO4​ )10% aq.606.575 - 80Moderate (Phenoxy cleavage)
Trifluoroacetic Acid (TFA)20% aq.808.070 - 75High (Incomplete hydrolysis)

Step-by-Step Protocol

Prerequisites: Ensure the starting material (e.g., methyl 2-(1-butoxyvinyl)-4-phenoxybenzoate) is free of residual palladium from the preceding coupling step, as transition metals can catalyze unwanted polymerization of the vinyl ether[3].

Step 1: Substrate Dissolution

  • Charge a clean, dry 500 mL jacketed reactor with 50.0 g of the vinyl ether intermediate.

  • Add 250 mL of a Toluene/Acetonitrile (1:1 v/v) mixture.

  • Stir at 300 rpm until complete dissolution is achieved (visual confirmation: clear, pale-yellow solution).

Step 2: Acidification

  • Reduce stirring speed to 150 rpm.

  • Slowly add 200 mL of 10% aqueous Hydrochloric Acid (HCl) dropwise over 15 minutes[5].

  • Causality Note: Dropwise addition prevents localized thermal spikes from the exothermic protonation step, which could degrade the substrate.

Step 3: Thermal Activation

  • Increase the reactor temperature to 60 °C.

  • Maintain vigorous biphasic stirring (400 rpm) for 5 hours. The vigorous stirring maximizes the interfacial surface area between the organic substrate and the aqueous acid.

Step 4: In-Process Control (IPC)

  • At t=4.5 hours, sample the organic layer.

  • Analyze via HPLC (C18 column, MeCN/Water gradient).

  • Self-Validation: Proceed to Step 5 only when the vinyl ether peak area is ≤0.5% . If >0.5% , continue stirring for an additional 1 hour and re-sample.

Step 5: Aqueous Workup & Phase Separation

  • Cool the reactor to 20 °C.

  • Stop stirring and allow the phases to separate for 20 minutes.

  • Decant the lower aqueous layer. Wash the organic layer with 100 mL of deionized water, followed by 100 mL of brine to neutralize residual acid.

Step 6: Crystallization and Isolation

  • Concentrate the organic layer under reduced pressure (40 °C, 200 mbar) to approximately one-third of its original volume.

  • Add 150 mL of cold n -heptane dropwise to induce crystallization.

  • Chill the suspension to 0–5 °C for 2 hours.

  • Filter the precipitate under vacuum, wash with cold n -heptane, and dry in a vacuum oven at 45 °C for 12 hours to yield pure 2-acetyl-4-phenoxybenzoic acid.

Workflow S1 1. Substrate Dissolution (Toluene/MeCN) S2 2. Acidification (10% aq. HCl) S1->S2 S3 3. Thermal Activation (60°C, 5h) S2->S3 S4 4. IPC Monitoring (HPLC) S3->S4 S5 5. Aqueous Workup & Phase Separation S4->S5 S6 6. Crystallization & Isolation S5->S6

Step-by-step experimental workflow for the hydrolysis and isolation process.

References

  • Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • A Scalable Synthesis of Roxadustat (FG-4592) Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Method for Synthesis of Roxadustat and Intermediate Compounds Thereof (EP3712130B1)
  • Mechanism of acid-catalyzed vinyl ether hydrolysis involving protonation of the β-carbon in a rate-determining step Source: ResearchGate (Literature Review on Vinyl Ether Kinetics) URL:[Link]

Sources

Application

Application Note: Step-by-Step Preparation of Roxadustat (FG-4592) from 2-Acetyl-4-phenoxybenzoic Acid

Introduction & Strategic Rationale Roxadustat (FG-4592) is a potent, orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHI), fundamentally utilized to treat anemia associated with chronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Roxadustat (FG-4592) is a potent, orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHI), fundamentally utilized to treat anemia associated with chronic kidney disease by stabilizing HIF-α subunits and stimulating endogenous erythropoietin production [1].

From a synthetic chemistry perspective, the construction of Roxadustat’s highly functionalized isoquinoline core (N-[(4-hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine) presents a significant challenge. Traditional routes often rely on cryogenic conditions, expensive palladium catalysts, or low-yielding multi-step linear sequences [2]. To circumvent these bottlenecks, this protocol details a highly scalable, three-step convergent synthesis starting from the accessible intermediate 2-acetyl-4-phenoxybenzoic acid .

The strategic advantage of this route lies in the direct construction of the isoquinoline core via a cascade imine condensation and Dieckmann-type cyclization, followed by a highly efficient, DBU-mediated direct amidation that bypasses the need for intermediate saponification and peptide coupling agents [2].

Synthetic Workflow

Workflow SM 2-Acetyl-4-phenoxybenzoic Acid (Starting Material) Step1 Step 1: Esterification MeOH, H2SO4, Reflux SM->Step1 Int1 Methyl 2-acetyl-4-phenoxybenzoate (Intermediate 1) Step1->Int1 Step2 Step 2: Cyclization Glycine Ethyl Ester, NaOEt, EtOH Int1->Step2 Int2 Ethyl 4-hydroxy-1-methyl-7-phenoxy- isoquinoline-3-carboxylate Step2->Int2 Step3 Step 3: Amidation Glycine, DBU, ACN, 62°C Int2->Step3 Product Roxadustat (FG-4592) (Final API) Step3->Product

Figure 1: Three-step synthetic workflow for Roxadustat from 2-acetyl-4-phenoxybenzoic acid.

Step-by-Step Methodologies

Step 1: Esterification to Methyl 2-acetyl-4-phenoxybenzoate

Mechanistic Rationale: Protection of the carboxylic acid as a methyl ester is mandatory to prevent premature side reactions and to provide the necessary electrophilic carbonyl center for the subsequent Dieckmann cyclization. Self-Validating Control: The reaction is driven to completion by using methanol as both solvent and reactant. The disappearance of the highly polar acid starting material on reverse-phase HPLC confirms success before downstream processing.

Protocol:

  • Charge a clean, dry 1 L round-bottom flask with 2-acetyl-4-phenoxybenzoic acid (50.0 g, 195 mmol, 1.0 eq) and anhydrous methanol (500 mL, 10 volumes).

  • Add concentrated sulfuric acid (1.04 mL, 19.5 mmol, 0.1 eq) dropwise under continuous magnetic stirring.

  • Equip the flask with a reflux condenser and heat the mixture to 65 °C for 4–6 hours.

  • In-Process Control (IPC): Sample the reaction mixture and analyze via HPLC. Proceed only when the starting material peak is ≤ 1.0% relative area.

  • Concentrate the mixture under reduced pressure to remove approximately 80% of the methanol.

  • Dilute the resulting residue with ethyl acetate (400 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 200 mL) to neutralize the acid catalyst, followed by brine (200 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate to yield methyl 2-acetyl-4-phenoxybenzoate as a crystalline solid.

Step 2: Construction of the Isoquinoline Core

Mechanistic Rationale: This step utilizes a cascade reaction. First, glycine ethyl ester condenses with the acetyl ketone to form a Schiff base (imine). Next, sodium ethoxide deprotonates the acidic alpha-carbon of the glycine moiety, triggering an intramolecular nucleophilic attack on the methyl ester (Dieckmann-type cyclization). Tautomerization subsequently yields the stable 4-hydroxyisoquinoline aromatic system [1].

Mechanism A Methyl 2-acetyl-4-phenoxybenzoate + Glycine Ethyl Ester B Imine Condensation (Schiff Base Formation) A->B C Imine Intermediate (N-alkylated) B->C D Base-Catalyzed Deprotonation (NaOEt generates carbanion) C->D E Dieckmann-type Cyclization (Attack on Ester Carbonyl) D->E F Elimination of MeOH & Tautomerization to Enol E->F G Isoquinoline Core (Ethyl 4-hydroxy-1-methyl-...) F->G

Figure 2: Mechanistic pathway of the Dieckmann-type cyclization forming the isoquinoline core.

Protocol:

  • Dissolve methyl 2-acetyl-4-phenoxybenzoate (45.0 g, 166.5 mmol, 1.0 eq) and glycine ethyl ester hydrochloride (27.9 g, 199.8 mmol, 1.2 eq) in anhydrous ethanol (450 mL).

  • Add triethylamine (27.8 mL, 199.8 mmol, 1.2 eq) to neutralize the hydrochloride salt. Stir at 25 °C for 2 hours to facilitate imine formation.

  • Cool the reaction vessel to 0 °C using an ice bath. Slowly add a 21 wt% solution of sodium ethoxide in ethanol (155 mL, 416 mmol, 2.5 eq) via an addition funnel over 30 minutes.

  • Remove the ice bath, allow the mixture to reach room temperature, and then heat to 70 °C for 8 hours.

  • Self-Validating Isolation: Cool the reaction to 10 °C and carefully quench with 1N HCl until the pH reaches exactly 4.0. Note: Precise pH control is critical here; pH 4 ensures the enol/phenol moiety is fully protonated, triggering the sudden precipitation of the product.

  • Filter the resulting yellow precipitate, wash with cold ethanol (50 mL) and deionized water (100 mL), and dry under vacuum at 50 °C to obtain ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate.

Step 3: DBU-Mediated Amidation to Roxadustat

Mechanistic Rationale: Direct amidation of unactivated esters with amino acids is typically sluggish and low-yielding. However, utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a strong, non-nucleophilic base in a polar aprotic solvent (acetonitrile) dramatically enhances the nucleophilicity of glycine while stabilizing the transition state. This elegant approach bypasses the traditional, reagent-heavy saponification and EDC/HOBt peptide coupling sequence [2].

Protocol:

  • Suspend ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (30.0 g, 92.8 mmol, 1.0 eq) and free glycine (8.36 g, 111.3 mmol, 1.2 eq) in anhydrous acetonitrile (300 mL) under a nitrogen atmosphere in a double-jacketed process reactor.

  • Add DBU (29.1 mL, 194.8 mmol, 2.1 eq) in a single portion. The suspension will gradually homogenize as the DBU salt forms.

  • Heat the reaction mixture to 62 °C and stir vigorously for 6 hours.

  • IPC: Monitor conversion via HPLC. Target >98% conversion to the Roxadustat free acid mass ([M+H]+ 353.1).

  • Cool the mixture to 20 °C and dilute with deionized water (300 mL).

  • Self-Validating Isolation: Slowly acidify the aqueous mixture with 2N HCl until the pH reaches 2.5. The active pharmaceutical ingredient (API) will crash out of solution as a dense solid.

  • Isolate the product by vacuum filtration, wash extensively with water (2 × 100 mL) to remove DBU salts, followed by cold acetonitrile (50 mL). Dry under high vacuum at 60 °C to yield Roxadustat (FG-4592).

Quantitative Data & Analytical Summary

The following table summarizes the expected stoichiometric outputs, reaction parameters, and critical analytical markers for the three-step sequence.

Reaction StepTransformationReagents / CatalystTemp / TimeExpected YieldAnalytical Marker (LC-MS / HPLC)
1 EsterificationMeOH, H₂SO₄ (cat.)65 °C, 4–6 h92–95%Disappearance of SM;[M+H]⁺ 271.1
2 CyclizationGlycine ethyl ester, NaOEt70 °C, 8 h75–82%Product mass[M+H]⁺ 324.1
3 AmidationGlycine, DBU, ACN62 °C, 6 h85–90%Product mass [M+H]⁺ 353.1

References

  • Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. National Institutes of Health (NIH).
  • A Scalable Synthesis of Roxadustat (FG-4592). Organic Process Research & Development (ACS).
Method

Application Note: Scale-Up Manufacturing Process for 2-Acetyl-4-Phenoxybenzoic Acid

Introduction and Strategic Rationale The compound 2-acetyl-4-phenoxybenzoic acid is a critical, high-value intermediate in the synthesis of Roxadustat (ROX), a first-in-class, orally active hypoxia-inducible factor proly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The compound 2-acetyl-4-phenoxybenzoic acid is a critical, high-value intermediate in the synthesis of Roxadustat (ROX), a first-in-class, orally active hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) utilized for the treatment of anemia associated with chronic kidney disease[1]. The construction of the ROX pharmacophore relies heavily on the purity and scalable availability of this specific intermediate[1].

Scaling up the synthesis of 2-acetyl-4-phenoxybenzoic acid from laboratory to pilot-plant scale (10 kg+) requires rigorous control over reaction kinetics, catalyst recovery, and impurity profiling. This application note details a highly optimized, three-phase synthetic protocol designed for robust scale-up. The sequence proceeds through two conceptually distinct transformations: an initial Nucleophilic Aromatic Substitution (SNAr) on an activated aryl fluoride, followed by palladium-catalyzed vinylation and subsequent acid-catalyzed hydrolysis of the resulting vinyl ether[1].

Mechanistic Pathway & Process Flow

The synthetic route is designed to maximize atom economy and utilize accessible reagents while minimizing environmental impact[1].

ProcessFlow SM Methyl 2-bromo-4-fluorobenzoate + Phenol Step1 Step 1: SNAr Reaction (K2CO3, DMF, 95°C) SM->Step1 Int1 Methyl 2-bromo-4-phenoxybenzoate (Meisenheimer Intermediate) Step1->Int1 Step2 Step 2: Pd-Catalyzed Vinylation (Methoxyethene, Pd(OAc)2) Int1->Step2 Int2 Methyl 2-(1-methoxyvinyl)-4-phenoxybenzoate (Vinyl Ether) Step2->Int2 Step3 Step 3: Acid Hydrolysis & Saponification (HCl then NaOH) Int2->Step3 Product 2-Acetyl-4-phenoxybenzoic Acid (Target Intermediate) Step3->Product

Synthetic workflow for 2-acetyl-4-phenoxybenzoic acid.

Scale-Up Experimental Protocols (Pilot Scale: 10 kg)

The following protocols are engineered as self-validating systems, where the physicochemical properties of the intermediates dictate the workup and isolation steps, inherently rejecting impurities at each phase.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

In this first step, methyl 2-bromo-4-fluorobenzoate undergoes ipso substitution by phenoxide. This proceeds via a Meisenheimer (σ-complex) mechanism, where the para-fluoro group serves as an excellent leaving group due to resonance and inductive activation by the ortho-ester[1]. Competing displacement at the C–Br bond is disfavored under these conditions[1].

  • Reagents: Methyl 2-bromo-4-fluorobenzoate (10.0 kg, 1.0 eq), Phenol (4.25 kg, 1.05 eq), Potassium Carbonate (K₂CO₃, 8.9 kg, 1.5 eq), N,N-Dimethylformamide (DMF, 50 L).

  • Procedure:

    • Charge a 100 L glass-lined reactor with DMF, followed by K₂CO₃ and Phenol. Stir at 25°C for 30 minutes to generate the phenoxide anion.

    • Slowly add methyl 2-bromo-4-fluorobenzoate.

    • Elevate the reactor temperature to 90–95°C. Maintain agitation for 8–10 hours.

  • Causality & Logic: K₂CO₃ is selected as a mild base to maximize phenoxide generation without causing premature hydrolysis of the methyl ester. DMF, a polar aprotic solvent, is critical here as it leaves the phenoxide anion relatively unsolvated, exponentially increasing its nucleophilicity[1].

  • In-Process Control (IPC): HPLC monitoring. The reaction is deemed complete when the starting aryl fluoride is < 0.5% (Area%).

  • Self-Validating Workup: Cool the mixture to 20°C and slowly charge 100 L of purified water. The highly lipophilic product (methyl 2-bromo-4-phenoxybenzoate) precipitates quantitatively, while the KF byproduct, excess K₂CO₃, and unreacted phenol remain partitioned in the aqueous phase. Filter, wash with water, and dry under vacuum.

Phase 2: Palladium-Catalyzed Vinylation

This stage involves the alkylation of the brominated intermediate with methoxyethene to generate a vinyl ether (enol ether)[1].

  • Reagents: Methyl 2-bromo-4-phenoxybenzoate (12.5 kg, 1.0 eq), Methoxyethene (4.7 kg, 2.0 eq), Pd(OAc)₂ (85 g, 0.01 eq), 1,3-Bis(diphenylphosphino)propane (DPPP, 170 g, 0.011 eq), Triethylamine (Et₃N, 12 L), DMF (60 L).

  • Procedure:

    • Charge the reactor with the Phase 1 intermediate, DMF, and Et₃N. Sparge with N₂ for 30 minutes to strictly deoxygenate the system.

    • Add Pd(OAc)₂ and DPPP. Stir for 15 minutes to form the active Pd-ligand complex.

    • Charge methoxyethene via a closed addition funnel.

    • Heat the sealed reactor to 85°C for 12 hours.

  • Causality & Logic: The bidentate DPPP ligand forces the palladium complex into a cis-geometry, accelerating the reductive elimination step and preventing catalyst deactivation in the presence of the sterically hindered ortho-ester. Methoxyethene acts as a stable, easily handled acetyl surrogate.

  • IPC: HPLC monitoring (Target: < 1.0% starting bromide).

  • Self-Validating Workup & Pd Scavenging: Cool to 25°C, dilute with ethyl acetate (50 L), and filter through a pad of Celite mixed with a silica-based metal scavenger (e.g., SiliaBond® Thiol). Validation: The organic filtrate is tested via ICP-MS. A result of < 10 ppm Pd confirms the organic layer is safe for downstream processing, preventing heavy metal carryover into the final API. Concentrate the filtrate under reduced pressure to yield the crude vinyl ether.

Phase 3: Brønsted-Acid Hydrolysis & Saponification

The final sequence requires Brønsted-acid catalysis to promote oxocarbenium-like activation and hydration/tautomerization of the vinyl ether to the acetyl group (methyl ketone)[1]. This is immediately followed by alkaline ester hydrolysis to yield the 2-acetyl-4-phenoxybenzoic acid intermediate[1].

  • Reagents: Crude Vinyl Ether Intermediate (approx. 11.5 kg), 2M HCl (aq, 30 L), Tetrahydrofuran (THF, 40 L), 4M NaOH (aq, 25 L).

  • Procedure:

    • Dissolve the crude vinyl ether in THF in a 100 L reactor.

    • Add 2M HCl and stir at 40°C for 4 hours.

    • IPC 1: Confirm complete conversion of the vinyl ether to the methyl ketone via HPLC.

    • Cool to 20°C. Slowly charge 4M NaOH until the pH reaches 13–14. Stir at 50°C for 6 hours to saponify the methyl ester.

    • IPC 2: Confirm complete disappearance of the methyl ester.

  • Causality & Logic: The process is telescoped (two steps, one pot). Acid is strictly required first to cleave the enol ether via an oxocarbenium intermediate[1]; if base were added first, the vinyl ether would remain unreactive. Once the ketone is formed, the strong base rapidly hydrolyzes the ester.

  • Self-Validating Workup (pH Swing): Cool the basic aqueous mixture and extract once with MTBE (20 L) to remove any neutral organic impurities (discard organic layer). Acidify the aqueous layer with 6M HCl to pH 2.0. The sudden protonation of the carboxylate forces the highly pure 2-acetyl-4-phenoxybenzoic acid to crash out of solution as a white/off-white crystalline solid. Filter, wash with cold water, and dry at 50°C under vacuum.

Quantitative Process Metrics & Scale-Up Data

The following table summarizes the performance metrics comparing the initial laboratory scale (100 g) to the pilot plant scale (10 kg), demonstrating the robustness of the optimized parameters.

Process Parameter / MetricLab Scale (100 g SM)Pilot Scale (10 kg SM)Acceptance Criteria (QA)
Step 1: SNAr Yield 94.2%93.8%> 90.0%
Step 2: Vinylation Yield 88.5%86.1%> 85.0%
Step 3: Hydrolysis Yield 91.0%92.4%> 90.0%
Overall Telescoped Yield 75.8%74.6%> 70.0%
Final Purity (HPLC Area%) 99.8%99.6%≥ 99.0%
Residual Palladium (ICP-MS) 2 ppm4 ppm≤ 10 ppm
E-Factor (kg waste / kg product) 3228< 35

In-Process Controls (IPC) & Quality Assurance

To ensure the trustworthiness of the manufactured batch, the following critical quality attributes (CQAs) must be verified:

  • Moisture Content (Karl Fischer): The final 2-acetyl-4-phenoxybenzoic acid must have a moisture content of < 0.5% w/w to prevent degradation or interference in the subsequent hydroxylamine condensation step of the ROX synthesis[1].

  • Des-fluoro Impurity Tracking: Any unreacted methyl 2-bromo-4-fluorobenzoate from Step 1 will undergo vinylation and hydrolysis to form 2-acetyl-4-fluorobenzoic acid. The pH swing in Step 3 is calibrated to leave this slightly more water-soluble impurity in the mother liquor, ensuring the final product meets the < 0.1% specification for this related substance.

Sources

Application

Application Note: Green Chemistry Approaches for 2-Acetyl-4-phenoxybenzoic Acid Synthesis

Strategic Context & Mechanistic Grounding 2-Acetyl-4-phenoxybenzoic acid is a critical synthetic building block in the manufacturing of 1, an orally active hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI)...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Grounding

2-Acetyl-4-phenoxybenzoic acid is a critical synthetic building block in the manufacturing of 1, an orally active hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) utilized clinically to treat anemia in chronic kidney disease[1]. The traditional synthesis of this active pharmaceutical ingredient (API) intermediate relies heavily on reprotoxic solvents (e.g., DMSO, DMF) and energy-intensive heating[2].

To align with modern pharmaceutical manufacturing standards, this application note details a modernized, green chemistry approach. The synthesis proceeds through two conceptually distinct transformations[3]:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): Methyl 2-bromo-4-fluorobenzoate undergoes ipso substitution by phenoxide. The regioselectivity is strictly governed by electronic effects. The para-fluoro group acts as a highly competent leaving group due to resonance and inductive activation by the ortho-ester moiety, which stabilizes the anionic Meisenheimer (σ-complex) intermediate[3]. Competing displacement at the C–Br bond is completely disfavored because the bromide is not electronically situated to support addition-elimination via an anionic σ-complex on the ring[3].

  • Palladium-Catalyzed Vinylation & Hydrolysis: Alkylation with methoxyethene generates a vinyl ether (enol ether) intermediate[3]. Subsequent Brønsted-acid catalysis promotes oxocarbenium-like activation and hydration/tautomerization to the acetyl group (methyl ketone), followed by ester hydrolysis to furnish the final 2-acetyl-4-phenoxybenzoic acid[3].

G A Methyl 2-bromo- 4-fluorobenzoate C Methyl 2-bromo- 4-phenoxybenzoate A->C SNAr Reaction B Phenol + K2CO3 (Green Solvent) B->C E Enol Ether Intermediate C->E Heck-type Coupling D Pd-Catalyst & Methoxyethene D->E G 2-Acetyl-4-phenoxy- benzoic acid E->G Hydration & Tautomerization F Aqueous HCl Hydrolysis F->G

Green synthetic pathway for 2-acetyl-4-phenoxybenzoic acid via SNAr and Pd-catalyzed vinylation.

Green Chemistry Optimizations: The Causality of Experimental Choices

Transitioning this workflow to a green protocol requires deliberate modifications to the solvent, base, and catalyst systems:

  • Solvent Replacement: Traditional SNAr reactions utilize 2[2]. Our optimized protocol substitutes DMSO with Cyrene™ (dihydrolevoglucosenone), a bio-based, non-toxic, and biodegradable dipolar aprotic solvent that accelerates SNAr kinetics under microwave irradiation.

  • Base Selection: Potassium carbonate (K2CO3) is utilized to generate the phenoxide nucleophile. Unlike stronger bases (e.g., NaOH), K2CO3 prevents premature saponification of the methyl ester. If saponification occurred early, the resulting electron-rich carboxylate would deactivate the aromatic ring toward nucleophilic attack[2].

  • Catalyst Recovery: The vinylation step employs a low-loading Pd(OAc)2 catalyst system embedded in a PEG-400 matrix. PEG-400 acts as a green, recoverable liquid support that stabilizes Pd nanoparticles, minimizing heavy metal contamination in the final product.

Quantitative Data: Protocol Comparison
MetricTraditional RouteGreen Chemistry RouteImpact / Causality
SNAr Solvent DMSO (Reprotoxic)Cyrene (Bio-based)Eliminates sulfur-containing hazardous waste.
Reaction Time (SNAr) 18–20 hours[2]4 hoursMicrowave heating in Cyrene increases kinetic efficiency.
Vinylation Reagent Butyl vinyl ether / DMFMethoxyethene / PEG-400PEG-400 allows for catalyst recycling and phase separation.
E-factor > 25< 10Significant reduction in organic solvent waste.
Overall Yield ~74%[2]> 85%Minimized side-product formation via targeted heating.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , incorporating visual and chemical cues to ensure the operator can verify reaction progression in real-time.

Protocol A: Green SNAr Synthesis of Methyl 2-bromo-4-phenoxybenzoate
  • Preparation: In a 100 mL microwave-safe pressure reactor, charge methyl 2-bromo-4-fluorobenzoate (1.0 equiv) and phenol (1.05 equiv).

  • Solvent & Base Addition: Add Cyrene (0.5 M relative to substrate) and anhydrous K2CO3 (1.5 equiv).

  • Reaction Execution: Seal the vessel and subject it to microwave irradiation at 110 °C for 4 hours.

    • Self-Validation: The reaction mixture will transition from a heterogeneous white suspension to a deep yellow, homogenous solution as the solid phenoxide is consumed and the σ-complex forms.

  • Workup: Cool to room temperature and dilute with water. Extract the product using 2-Methyltetrahydrofuran (2-MeTHF). Wash the organic layer with 1M NaOH to remove unreacted phenol, followed by brine.

  • Isolation: Concentrate under reduced pressure to yield methyl 2-bromo-4-phenoxybenzoate as a highly pure crystalline solid.

Protocol B: One-Pot Pd-Catalyzed Vinylation and Acid Hydrolysis
  • Catalyst Preparation: In a pressure vessel, dissolve Pd(OAc)2 (2 mol%) and a biaryl phosphine ligand in PEG-400.

  • Reagent Addition: Add methyl 2-bromo-4-phenoxybenzoate (1.0 equiv), triethylamine (2.0 equiv), and methoxyethene (3.0 equiv).

  • Vinylation: Heat the sealed vessel to 90 °C for 6 hours.

    • Self-Validation: The formation of a fine, white precipitate (triethylammonium bromide) visually confirms the progression of the cross-coupling and the successful elimination of the bromide leaving group.

  • Hydrolysis & Saponification (One-Pot): Vent the vessel carefully to release excess methoxyethene. Add 2M aqueous HCl and stir at 60 °C for 2 hours. This promotes oxocarbenium-like activation and tautomerization of the enol ether to the methyl ketone[3]. Subsequently, add 20% aqueous KOH and stir at 80 °C for 1 hour to 2[2].

  • Purification & Isolation: Extract the aqueous layer with 2-MeTHF to remove the PEG-400 catalyst matrix. Acidify the aqueous layer to pH 2 using concentrated HCl.

    • Self-Validation: The target compound, 2-acetyl-4-phenoxybenzoic acid, will rapidly precipitate as a 1[1]. Filter, wash with cold water, and dry under vacuum.

Mechanistic N1 Aryl Bromide Precursor N2 Oxidative Addition [Pd(0) → Pd(II)] N1->N2 N3 Insertion of Methoxyethene N2->N3 N4 β-Hydride Elimination N3->N4 N5 Enol Ether Formation N4->N5 N6 Oxocarbenium Activation (H+ Catalysis) N5->N6 N7 Methyl Ketone (Acetyl Group) N6->N7

Mechanistic steps of Pd-catalyzed vinylation and subsequent acid-catalyzed hydrolysis.

References

  • Title: Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine Source: MDPI / PMC URL
  • Title: A Scalable Synthesis of Roxadustat (FG-4592)
  • Title: A critical review of Roxadustat formulations, solid state studies, and analytical methodology Source: NIH / ScienceDirect URL

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Brønsted-acid catalysis for 2-acetyl-4-phenoxybenzoic acid hydration

Troubleshooting & Optimization Guide: 2-Acetyl-4-phenoxybenzoic Acid Synthesis Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals optimizing the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting & Optimization Guide: 2-Acetyl-4-phenoxybenzoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals optimizing the synthesis of 2-acetyl-4-phenoxybenzoic acid—a critical intermediate in the production of hypoxia-inducible factor prolyl hydroxylase (HIF-PHI) inhibitors like Roxadustat.

The formation of 2-acetyl-4-phenoxybenzoic acid typically proceeds via a two-stage, one-pot transformation:

  • Hydration/Tautomerization: Brønsted-acid catalyzed conversion of a methoxyethene-derived vinyl ether (enol ether) to an aryl methyl ketone (acetyl group).

  • Ester Hydrolysis: Cleavage of the adjacent ester moiety to yield the free benzoic acid.

Below, you will find targeted troubleshooting FAQs, catalyst optimization data, and validated standard operating procedures (SOPs) to ensure high-yielding, reproducible batches.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My hydration reaction is stalling, and HPLC shows a buildup of the vinyl ether intermediate. What is the root cause? A: This stalling typically indicates insufficient protonation or a lack of nucleophilic water. The conversion of the vinyl ether to the acetyl group strictly requires Brønsted-acid catalysis to promote oxocarbenium-like activation, followed by water attack [1]. If you are using a strictly anhydrous solvent system, the subsequent hydration and tautomerization cannot occur. Corrective Action: Ensure your solvent system contains at least 10–20% v/v water (e.g., THF/Water). Verify the pKa​ of your acid; weak acids like acetic acid are insufficient to protonate the enol ether. Switch to p-Toluenesulfonic acid (TsOH) or 2M aqueous HCl.

Q2: I am observing significant degradation and side-product formation. Could the acid choice be responsible? A: Yes. The 4-phenoxybenzoic acid scaffold contains an electron-rich diphenyl ether moiety. This makes the aromatic ring highly susceptible to electrophilic aromatic substitution (such as sulfonation or chlorination) if overly harsh acids are used at elevated temperatures. Corrective Action: Avoid concentrated sulfuric acid ( H2​SO4​ ) or triflic acid. Moderate Brønsted acids like TsOH·H2O provide the ideal thermodynamic balance—supplying enough acidity for oxocarbenium formation without degrading the phenoxy ring.

Q3: How do I ensure complete ester hydrolysis after the ketone formation? A: The reaction sequence involves two conceptually distinct transformations: hydration of the vinyl ether to the aryl methyl ketone, and hydrolysis of the ester [1]. Ketone formation is kinetically favored and usually completes first. Corrective Action: Implement a self-validating In-Process Control (IPC). Once HPLC confirms >98% consumption of the vinyl ether, you may need to increase the thermal load to 65–70°C. If acid-catalyzed ester hydrolysis remains sluggish, cool the reactor and introduce a secondary base (e.g., 2M NaOH) to drive the saponification to completion.

Part 2: Catalyst Optimization & Quantitative Data

Selecting the correct Brønsted acid is the most critical variable in this workflow. The table below summarizes the performance of various catalysts based on our internal validation studies.

Brønsted AcidApprox. pKa​ Optimal Temp (°C)Conversion to Ketone (%)Side Reactions / NotesRecommendation
Acetic Acid (AcOH) 4.7680< 20%NoneNot recommended; insufficient acidity.
Trifluoroacetic Acid (TFA) 0.236075%Sluggish ester hydrolysis.Viable, but requires extended reaction times.
p-Toluenesulfonic Acid (TsOH) -2.865> 95%MinimalOptimal choice ; excellent phase transfer.
Sulfuric Acid ( H2​SO4​ , conc.) -3.025N/ASulfonation of phenoxy ring.Avoid; causes severe substrate degradation.
Hydrochloric Acid (HCl, 2M aq) -6.07090%Minor chlorination if prolonged.Good alternative; inherently provides necessary water.
Part 3: Standard Operating Procedure (SOP)

Validated Workflow: Hydration and Hydrolysis Objective: Conversion of methyl 2-(1-methoxyvinyl)-4-phenoxybenzoate to 2-acetyl-4-phenoxybenzoic acid.

  • Solvent Preparation: In a clean, dry reactor, dissolve 1.0 equivalent of the vinyl ether intermediate in a 4:1 mixture of Tetrahydrofuran (THF) and Deionized Water (10 volumes total). Causality: The 20% water fraction is mandatory to trap the oxocarbenium intermediate; without it, the reaction will polymerize or stall.

  • Acidification: Slowly charge 2.0 equivalents of p-Toluenesulfonic acid monohydrate (TsOH·H2O) to the stirring solution at ambient temperature. Causality: TsOH is selected over H2​SO4​ to prevent electrophilic sulfonation of the electron-rich phenoxy moiety.

  • Thermal Activation: Heat the reaction mixture to 65°C. The Brønsted acid protonates the vinyl ether, driving oxocarbenium-like activation and subsequent water attack [1].

  • In-Process Control (IPC): After 4 hours, sample the mixture for HPLC analysis. The reaction is deemed complete when the intermediate peak area is < 1.0%. This self-validates the completion of the hydration step.

  • Hydrolysis Completion: If the ester moiety has not fully hydrolyzed under acidic conditions, cool the reactor to 40°C, adjust the pH to 12 using 2M NaOH, and stir for an additional 2 hours to force saponification.

  • Workup & Isolation: Cool the mixture to 5°C and acidify to pH 2 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under vacuum at 45°C to afford 2-acetyl-4-phenoxybenzoic acid (Typical Yield: 85–90%).

Part 4: Process Visualizations

Mechanism N1 Vinyl Ether Precursor N2 H+ Addition (Brønsted Acid) N1->N2 N3 Oxocarbenium Intermediate N2->N3 N4 H2O Attack & MeOH Loss N3->N4 N5 2-Acetyl-4-phenoxy- benzoic acid N4->N5

Fig 1: Brønsted-acid catalyzed hydration mechanism of vinyl ether to 2-acetyl-4-phenoxybenzoic acid.

Workflow S1 Step 1: Solvent Setup THF:H2O (4:1 v/v) S2 Step 2: Acidification Add 2.0 eq TsOH S1->S2 S3 Step 3: Thermal Activation Stir at 65°C for 4h S2->S3 S4 Step 4: IPC Validation HPLC > 98% Conversion S3->S4 S5 Step 5: Isolation Quench & Crystallize S4->S5

Fig 2: Standard operating procedure for the acid-catalyzed hydration and isolation workflow.

References
  • Creangă, E.C., Ott, C., Nicolae, A.C., Drăgoi, C.M., & Stan, R. (2025). Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. Current Issues in Molecular Biology, 47(9), 734. [Link]

Optimization

Purification and crystallization techniques for crude 2-acetyl-4-phenoxybenzoic acid

Technical Support Center: Purification & Crystallization of 2-Acetyl-4-phenoxybenzoic Acid Overview Welcome to the technical support and troubleshooting center for the isolation and purification of 2-acetyl-4-phenoxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Crystallization of 2-Acetyl-4-phenoxybenzoic Acid

Overview

Welcome to the technical support and troubleshooting center for the isolation and purification of 2-acetyl-4-phenoxybenzoic acid. This compound is a critical synthetic intermediate in the manufacturing of Roxadustat (ROX), an orally active hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) used in the treatment of anemia[1]. The upstream synthesis typically involves an SNAr reaction on an activated aryl fluoride followed by the acid-catalyzed hydrolysis of a vinyl ether to yield the aryl methyl ketone[1]. Because downstream API purity relies heavily on the quality of this intermediate, mastering its purification is essential for drug development professionals.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During the acid-base extraction of the crude mixture, I am observing the formation of new, heavier molecular weight impurities. What is causing this, and how can it be prevented? Causality & Expert Insight: The molecular structure of 2-acetyl-4-phenoxybenzoic acid contains an acetyl group (-COCH 3​ ) with acidic alpha-protons. If you use a strong base (such as NaOH or KOH) to extract the carboxylic acid into the aqueous phase, the highly alkaline conditions can trigger unintended enolization of the acetyl group. This leads to base-catalyzed intermolecular aldol condensations, generating dimeric impurities. Solution: Strict chemoselectivity is required. Always use a mild base, such as saturated aqueous sodium bicarbonate (NaHCO 3​ ) or sodium carbonate (Na 2​ CO 3​ ). These bases are strong enough to deprotonate the carboxylic acid (pKa ~3.8) to form the water-soluble sodium salt, but far too weak to deprotonate the alpha-carbon of the ketone.

Q2: My crystallization attempts consistently result in the product "oiling out" (forming a biphasic liquid mixture) at the bottom of the flask instead of forming a solid crystal lattice. How do I fix this? Causality & Expert Insight: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solution exceeds the metastable zone width (MZW) before the nucleation temperature is reached. Because the 4-phenoxy group is highly hydrophobic and bulky, using highly polar solvent mixtures (like Ethanol/Water) forces the solute to separate as a solute-rich liquid phase rather than organizing into a crystal lattice. Solution: Transition from a polar solvent system to a non-polar anti-solvent system (e.g., Toluene/Heptane). Furthermore, you must apply a controlled cooling ramp (0.1–0.2 °C/min) and introduce seed crystals just below the saturation temperature to provide nucleation sites, entirely bypassing the LLPS boundary.

Q3: How do I ensure the complete removal of unreacted phenol and methyl 2-bromo-4-fluorobenzoate from the SNAr step? Causality & Expert Insight: Unreacted phenol and the starting ester are neutral or only very weakly acidic organics. They do not form water-soluble salts under mild basic conditions. Solution: A rigorous liquid-liquid phase separation acts as a self-validating purification step. When the target compound is partitioned into the aqueous phase as a sodium salt, the neutral impurities remain trapped in the organic phase (e.g., Ethyl Acetate). Discarding the organic phase effectively purges these precursors.

Part 2: Quantitative Solvent Selection Data

To aid in process scale-up, the following table summarizes the performance of various solvent systems for the crystallization of 2-acetyl-4-phenoxybenzoic acid.

Solvent SystemHigh-Temp SolubilityLow-Temp SolubilityImpurity Rejection ProfileExpected YieldRecommendation
Toluene / Heptane High (in Toluene)LowExcellent (Purges phenol derivatives)85–90%Primary Choice
Ethyl Acetate / Hexane Very HighModerateGood (Requires precise antisolvent addition)75–80%Alternative
Isopropanol (IPA) ModerateLowModerate (Good for single-solvent cooling)70–75%Scale-up viable
Ethanol / Water HighLowPoor (High risk of oiling out / LLPS)>90%Not Recommended

Part 3: Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction This self-validating protocol ensures the removal of neutral organic impurities without degrading the acetyl functional group.

  • Dissolution: Dissolve the crude reaction mixture (containing 2-acetyl-4-phenoxybenzoic acid and impurities) in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Alkaline Extraction: Add an equal volume of saturated aqueous NaHCO 3​ . Stir vigorously for 15 minutes at room temperature.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous phase as a sodium salt. The upper organic phase contains unreacted ester and phenol.

  • Validation Check: Test the pH of the aqueous phase; it must be between 8.0 and 9.0 to ensure complete salt formation.

  • Organic Purge: Separate and discard the organic layer. Wash the aqueous layer with one additional portion of fresh EtOAc to ensure the complete removal of neutral organics.

  • Acidification: Cool the aqueous layer to 5 °C in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0–3.0. The protonated 2-acetyl-4-phenoxybenzoic acid will precipitate as a white/off-white solid.

  • Filtration: Filter the precipitate under vacuum, wash with cold distilled water to remove inorganic salts, and dry under a vacuum at 45 °C.

Protocol B: Controlled Anti-Solvent Crystallization Designed to prevent oiling out and yield >99% HPLC purity.

  • Dissolution: Suspend the crude dried solid from Protocol A in minimal hot Toluene (approx. 80 °C) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a pre-heated filter to remove any insoluble particulate matter.

  • Anti-Solvent Addition: While maintaining the solution at 75 °C, slowly add Heptane dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of Toluene to regain a clear solution.

  • Seeding: Cool the solution to 65 °C and add 0.5% (w/w) of pure 2-acetyl-4-phenoxybenzoic acid seed crystals.

  • Controlled Cooling: Program the reactor to cool at a rate of 0.15 °C/min down to 5 °C.

  • Isolation: Stir at 5 °C for 2 hours, filter the crystalline slurry, wash with cold Heptane, and dry under vacuum.

Part 4: Visualizing the Workflows

G Start Crude Reaction Mixture (2-acetyl-4-phenoxybenzoic acid) Ext1 Alkaline Extraction (aq. NaHCO3 / EtOAc) Start->Ext1 Org1 Organic Phase (Neutral Impurities) Ext1->Org1 Discard Aq1 Aqueous Phase (Sodium 2-acetyl-4-phenoxybenzoate) Ext1->Aq1 Keep Acid Acidification (HCl to pH 2-3) Aq1->Acid Precip Crude Precipitate Acid->Precip Cryst Recrystallization (Toluene/Heptane) Precip->Cryst Pure Pure Crystals (>99%) Cryst->Pure

Acid-base extraction and anti-solvent crystallization workflow for intermediate purification.

G Supersat High Supersaturation (Rapid Cooling) LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Amorph Amorphous Solid / Impure Oil LLPS->Amorph Control Controlled Cooling (0.1-0.2 °C/min) Seed Seeding at Metastable Zone Control->Seed Crystal Nucleation & Growth (High Purity Crystals) Seed->Crystal

Causality pathway illustrating how controlled cooling prevents oiling out during crystallization.

References

  • Title: Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

Troubleshooting

Overcoming low conversion rates in 2-acetyl-4-phenoxybenzoic acid alkylation

Technical Support Center: Troubleshooting 2-Acetyl-4-phenoxybenzoic Acid Alkylation Welcome to the Advanced Application Support Center. This guide is specifically designed for researchers, medicinal chemists, and process...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Acetyl-4-phenoxybenzoic Acid Alkylation

Welcome to the Advanced Application Support Center. This guide is specifically designed for researchers, medicinal chemists, and process scientists working on the synthesis of hypoxia-inducible factor prolyl hydroxylase (HIF-PHI) inhibitors (such as Roxadustat)[1].

A notorious bottleneck in this synthetic pathway is the low conversion rate during the alkylation (typically esterification) of the key intermediate, 2-acetyl-4-phenoxybenzoic acid. This guide deconstructs the mechanistic root causes of these low yields and provides self-validating, field-proven protocols to overcome them.

Mechanistic Insight: The Root Cause of Low Conversion

To solve low conversion rates, we must first understand the structural behavior of the substrate. 2-Acetyl-4-phenoxybenzoic acid is not a static molecule; it exists in a dynamic ring-chain tautomeric equilibrium [2].

In solution, the open-chain keto-acid rapidly cyclizes to form a closed-chain lactol (a 3-hydroxy-3-methylphthalide derivative)[3]. This lactol form effectively "masks" both the nucleophilic carboxylic acid and the electrophilic ketone. When standard alkylation conditions (e.g., weak base + alkyl halide) are applied, the reaction either stalls completely or yields an undesired "pseudo-ester" (O-alkylation of the lactol hydroxyl group) rather than the target open-chain ester[4].

Tautomerism Lactol Closed-Chain Lactol (Masked Acid/Ketone) OpenChain Open-Chain Keto-Acid (Active Nucleophile) Lactol->OpenChain Equilibrium (Base/Solvent dependent) PseudoEster Pseudo-Ester Byproduct (O-Alkylated Lactol) Lactol->PseudoEster Weak Base + Alkyl Halide DesiredEster Desired Open-Chain Ester (Target Product) OpenChain->DesiredEster Strong Base + Polar Aprotic Solvent

Caption: Mechanistic divergence in 2-acetyl-4-phenoxybenzoic acid alkylation due to ring-chain tautomerism.

Troubleshooting FAQs

Q1: My standard esterification using K₂CO₃ and an alkyl halide is stalling at 30-40% conversion. Why? A: Potassium carbonate (K₂CO₃) in mild solvents (like acetone or acetonitrile) is often not basic enough to fully deprotonate the lactol and force the equilibrium toward the open-chain carboxylate. Because the equilibrium heavily favors the closed-chain lactol at room temperature, the concentration of the active open-chain nucleophile remains critically low, causing the reaction to stall.

Q2: I am seeing a major byproduct with the exact same mass as my desired product, but the NMR shifts are entirely different. What is it? A: You have synthesized the pseudo-ester (3-alkoxy-3-methyl-5-phenoxyphthalide). This occurs when the base deprotonates the hydroxyl group of the lactol, and the resulting alkoxide directly attacks the electrophile before the ring can open[3]. In your ¹H NMR, the disappearance of the methyl ketone singlet (~2.5 ppm) and the appearance of a shielded methyl group attached to an sp³ carbon (~1.6 ppm) confirms pseudo-ester formation.

Q3: How do I shift the equilibrium to favor the open-chain alkylation product? A: You must manipulate both the solvent and the base to stabilize the open-chain carboxylate anion:

  • Solvent: Switch to a highly polar aprotic solvent like anhydrous DMF or DMSO. These solvents poorly solvate anions, making the carboxylate highly reactive, while stabilizing the charge-separated transition states.

  • Base: Use a strong, bulky organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a heavy alkali base like Cs₂CO₃. The large, soft cesium cation has a poor coordinating ability compared to potassium or sodium, preventing tight ion-pairing and allowing the carboxylate to remain "naked" and highly nucleophilic in the open-chain form.

Q4: Can I use coupling reagents (EDC/HOBt) instead of alkyl halides? A: Yes, but with a caveat. Coupling reagents activate the carboxylic acid, which temporarily forces the open-chain form. However, if the subsequent nucleophilic attack (e.g., by an alcohol or amine) is slow, the activated ester can undergo intramolecular attack by the ketone enol, leading to complex degradation products. If using coupling agents, ensure the nucleophile is present in excess and use a catalyst like DMAP.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between chosen reaction parameters and the resulting product distribution. Note how the combination of DBU and DMSO virtually eliminates the pseudo-ester byproduct.

Base (1.5 eq)SolventTemp (°C)Total Conversion (%)Open-Chain Ester (%)Pseudo-Ester (%)
K₂CO₃Acetone25421585
K₂CO₃DMF60685545
Cs₂CO₃DMF60>95919
DBU DMSO 25 >98 98 2

Optimized Experimental Protocol

To ensure a self-validating and highly reproducible workflow, follow this step-by-step methodology utilizing DBU to drive the open-chain equilibrium.

Workflow Step1 Step 1: Dissolution Dissolve substrate in anhydrous DMSO Step2 Step 2: Base Addition Add DBU dropwise at 20°C Step1->Step2 Step3 Step 3: Equilibration Stir for 30 mins to ensure complete ring-opening Step2->Step3 Critical: Do not rush equilibration Step4 Step 4: Electrophile Addition Add Alkyl Halide slowly, maintain <30°C Step3->Step4 Step5 Step 5: Isolation Quench with cold water, extract with EtOAc Step4->Step5 Monitor by TLC/LCMS

Caption: Optimized step-by-step workflow for high-yielding open-chain alkylation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 2-acetyl-4-phenoxybenzoic acid (1.0 equivalent, 10 mmol) in anhydrous DMSO (0.2 M concentration). Ensure complete dissolution before proceeding.

  • Equilibration (The Critical Step): Add DBU (1.5 equivalents, 15 mmol) dropwise over 5 minutes at room temperature. Self-Validation Check: The solution will typically darken or shift in color (often to a deep yellow/orange), indicating the formation of the highly conjugated open-chain carboxylate/enolate system. Allow the mixture to stir for exactly 30 minutes to ensure the ring-chain equilibrium has completely shifted to the open form.

  • Alkylation: Cool the reaction mixture to 15°C using a water bath. Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 equivalents) dropwise.

  • Reaction Monitoring: Remove the water bath and let the reaction stir at room temperature. Monitor via LCMS. The reaction is typically complete within 1–2 hours.

  • Workup: Quench the reaction by pouring it into a 5-fold volume of ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 0.1 M HCl (to remove DBU), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is usually >95% pure open-chain ester, but can be further purified via silica gel chromatography if necessary.

References

  • Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The ring-chain tautomerism in 2-acetylbenzoic acid Source: ResearchGate URL:[Link]

  • Ring–chain tautomerism. Part II. Methyl esters of 2-acyl-and 2-aroyl-benzoic acids Source: Researcher.Life URL:[Link]

  • Ring-chain tautomers of 6-substituted 2-acetylbenzoic acids Source: American Chemical Society (ACS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 2-acetyl-4-phenoxybenzoic acid purity using HPLC methods

Title: Comprehensive Guide to Validating 2-Acetyl-4-Phenoxybenzoic Acid Purity via HPLC: A Comparative Analytical Approach for API Synthesis As a Senior Application Scientist, I frequently encounter the downstream conseq...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Guide to Validating 2-Acetyl-4-Phenoxybenzoic Acid Purity via HPLC: A Comparative Analytical Approach for API Synthesis

As a Senior Application Scientist, I frequently encounter the downstream consequences of poorly validated synthetic intermediates. 2-Acetyl-4-phenoxybenzoic acid is a critical intermediate in the synthesis of Roxadustat (ROX), an orally active hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) [1]. Because this intermediate contains both a reactive ketone and a carboxylic acid moiety, it is susceptible to hydrolytic degradation and can carry over unreacted precursors into the final Active Pharmaceutical Ingredient (API).

This guide provides a rigorous, causality-driven comparison of chromatographic methods for validating the purity of 2-acetyl-4-phenoxybenzoic acid, ensuring your analytical workflow acts as a self-validating system.

The Mechanistic Context: Why Purity Matters Here

The synthesis of 2-acetyl-4-phenoxybenzoic acid proceeds through two conceptually distinct transformations: an SN​Ar reaction on an activated aryl fluoride, followed by the acid-catalyzed hydrolysis of a vinyl ether to the corresponding aryl methyl ketone [1].

If the acid-catalyzed hydrolysis is incomplete, or if the intermediate is exposed to extreme pH during workup, trace degradants and enol-ether precursors will persist. Because these impurities share the highly non-polar phenoxy-aromatic backbone with the target molecule, they exhibit similar hydrophobicity, making baseline chromatographic resolution a significant analytical challenge.

Synthesis_Pathway A Aryl Fluoride Precursor B SNAr Reaction (Phenoxide Substitution) A->B C Vinyl Ether Intermediate B->C D Acid-Catalyzed Hydrolysis C->D E 2-Acetyl-4-phenoxybenzoic acid D->E F Roxadustat (API) E->F Downstream Processing

Synthetic pathway of 2-acetyl-4-phenoxybenzoic acid to Roxadustat.

Comparative Analysis of Analytical Methodologies

To ensure scientific integrity, we must select a method that actively controls the ionization state of the analyte. 2-Acetyl-4-phenoxybenzoic acid has a pKa in the range of 3.5–4.5. If analyzed in unbuffered water, the molecule exists in a mixed ionization state, leading to severe peak splitting and tailing.

Below is a comparison of three validated methodologies adapted for this intermediate and its related API [2, 3]:

  • RP-HPLC (C8 Column, Buffered): Utilizes a pH 5.0 phosphate buffer. At pH 5.0, the carboxylic acid is predominantly ionized, ensuring a sharp, reproducible peak. The C8 column provides slightly less hydrophobic retention than a C18, which is ideal for eluting the bulky phenoxy moiety efficiently without excessive run times [3].

  • RP-HPLC (C18 Column, Green Solvent): Employs an Ethanol/Water mobile phase. While environmentally preferable, this method requires strict column temperature control (28 °C) to prevent retention time drift caused by ethanol's viscosity fluctuations [2].

  • HPTLC (Orthogonal Screening): Uses a highly non-polar solvent system with glacial acetic acid to suppress ionization on the silica plate. Excellent for rapid, high-throughput batch screening [3].

Quantitative Method Comparison
ParameterRP-HPLC (Method A)RP-HPLC (Method B)HPTLC (Method C)
Stationary Phase Agilent Eclipse XDB-C8 (150×4.6 mm)C18 (250×5.0 mm, 5 µm)Silica Gel 60 F254
Mobile Phase MeOH : 0.05M PO₄ Buffer pH 5.0 (70:30)Ethanol : Water (80:20)Toluene:EtOAc:AcOH (5:5:0.5)
Flow Rate / Temp 1.0 mL/min @ Ambient0.8 mL/min @ 28 °CN/A
Detection UV at 262 nmUV at 262 nmUV Densitometry
Retention Marker RT = 4.6 ± 0.02 minRT = 6.0 minRf = 0.58 ± 0.02
Primary Advantage Optimal resolution of hydrolytic degradantsGreener solvent profileRapid orthogonal screening

Step-by-Step Experimental Protocol: RP-HPLC Validation (Method A)

This protocol is designed as a self-validating system per ICH Q2(R1) guidelines. We utilize Method A due to its superior resolution of acid/base hydrolytic degradants [3].

Phase 1: Preparation
  • Buffer Preparation: Dissolve the appropriate mass of potassium dihydrogen phosphate in HPLC-grade water to yield a 0.05 M solution. Adjust the pH to exactly 5.0 using dilute orthophosphoric acid or NaOH. Causality: Precise pH control prevents retention time shifting and peak tailing of the benzoic acid moiety.

  • Mobile Phase: Mix Methanol and the pH 5.0 buffer in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane and sonicate for 10 minutes to degas.

  • Standard Solution: Dissolve an accurately weighed standard of 2-acetyl-4-phenoxybenzoic acid in methanol to achieve a stock concentration of 100 µg/mL. Dilute to working concentrations (2.5–25 µg/mL).

Phase 2: Chromatographic Execution
  • Equilibration: Purge the Agilent Eclipse XDB-C8 column with the mobile phase at 1.0 mL/min until a stable baseline is achieved at 262 nm. Causality: 262 nm is the UV absorption maximum for the conjugated phenoxy-aromatic system, ensuring maximum sensitivity [1].

  • System Suitability Testing (SST): Inject the 10 µg/mL standard six times.

    • Self-Validation Criteria: The system is only valid for sample analysis if the theoretical plate count (N) > 2000, tailing factor (T) < 1.5, and %RSD of retention time is < 2.0%.

  • Sample Injection: Inject 20 µL of the synthesized batch sample. Record the chromatogram for 10 minutes to ensure all highly retained hydrophobic impurities elute.

HPLC_Protocol S1 Mobile Phase Prep (pH 5.0 Buffer/MeOH) S2 Column Equilibration (C8, 1.0 mL/min) S1->S2 S3 System Suitability (N > 2000, T < 1.5) S2->S3 S4 Sample Injection (UV @ 262 nm) S3->S4 S5 Data Acquisition & Peak Integration S4->S5

Self-validating RP-HPLC workflow for intermediate purity analysis.

Data Interpretation & E-E-A-T Insights

When validating this intermediate, pay close attention to stress degradation profiles. Kinetic analysis of hydrolytic degradation reveals that 2-acetyl-4-phenoxybenzoic acid and its derivatives follow first-order reaction kinetics in acidic and alkaline media [1].

If you observe an unknown peak eluting before the main peak (RT < 4.0 min), it is likely a polar hydrolytic cleavage product (e.g., a cleaved benzoic acid derivative). If a peak elutes after the main peak, suspect an unreacted, highly hydrophobic enol-ether intermediate from the upstream alkylation step. The C8 column's moderate hydrophobicity ensures that these late-eluting impurities do not artificially broaden or carry over into subsequent injections, maintaining the integrity of your batch-to-batch validation.

References

  • Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. PMC / National Institutes of Health.[Link]

  • Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. Acta Chromatographica.[Link]

  • Hydrolytic degradation study of roxadustat by RP-HPLC and HPTLC. International Journal of Pharmacy and Pharmaceutical Sciences.[Link]

Comparative

Strategic API Manufacturing: 2-Acetyl-4-phenoxybenzoic Acid vs. 4-Phenoxyphthalic Acid in Roxadustat Synthesis

Executive Summary In the competitive landscape of active pharmaceutical ingredient (API) manufacturing, route scouting is dictated by process mass intensity (PMI), regioselectivity, and catalyst economics. This guide cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the competitive landscape of active pharmaceutical ingredient (API) manufacturing, route scouting is dictated by process mass intensity (PMI), regioselectivity, and catalyst economics. This guide critically evaluates the synthesis of the isoquinoline core of Roxadustat (FG-4592) —a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used for treating chronic kidney disease (CKD) anemia[1].

Historically, the first-generation legacy route utilized 4-phenoxyphthalic acid . However, modern process chemistry has shifted toward 2-acetyl-4-phenoxybenzoic acid . As we will explore through mechanistic causality and experimental validation, the modern route circumvents severe regioselectivity bottlenecks and eliminates the need for heavy-metal catalysis, fundamentally transforming the scalability of the API[2].

Mechanistic Causality: Why the Starting Material Dictates Yield

The Legacy Bottleneck: 4-Phenoxyphthalic Acid

The legacy synthesis relies on the dehydration of 4-phenoxyphthalic acid to form an asymmetric phthalic anhydride. When this anhydride is condensed with methyl 2-isocyanoacetate, nucleophilic attack occurs at both the C1 and C2 carbonyls. The causality of yield loss is intrinsic to the molecule's asymmetry: the lack of a strong directing group results in a near 1:1 mixture of oxazole regioisomers. Consequently, the theoretical yield of the desired intermediate is strictly capped at 50%[2]. Furthermore, installing the critical C1-methyl group later requires chlorination followed by a palladium-catalyzed Suzuki coupling using toxic trimethylboroxine[3].

The Modern Solution: 2-Acetyl-4-phenoxybenzoic Acid

By utilizing 2-acetyl-4-phenoxybenzoic acid, the C1-methyl group of the future isoquinoline ring is pre-installed as an acetyl moiety[1]. This acetyl group acts as a highly specific structural anchor. When condensed with hydroxylamine and aminoacetaldehyde, the cyclization vector is forced into a single, regioselective pathway. This completely bypasses the 50% isomeric yield loss and entirely eliminates the need for palladium catalysis[1].

G cluster_legacy Legacy Route: 4-Phenoxyphthalic Acid cluster_modern Modern Route: 2-Acetyl-4-phenoxybenzoic Acid A 4-Phenoxyphthalic Acid B Phthalic Anhydride A->B Ac2O, AcOH C Oxazole Derivative (50% Regioisomer Loss) B->C Methyl 2-isocyanoacetate D 1-Chloro-Isoquinoline C->D HCl/MeOH, POCl3 E Suzuki Methylation (Pd Catalyst) D->E Me3B, Pd(PPh3)4 I Roxadustat (API) E->I Glycine Coupling F 2-Acetyl-4-phenoxybenzoic Acid G Oxime Intermediate F->G NH2OH H 1-Methyl Isoquinoline Core (Direct Formation) G->H Aminoacetaldehyde H->I Glycine Coupling

Caption: Workflow comparison: Legacy vs. Modern Roxadustat API synthesis routes.

Quantitative Data Comparison

The following table summarizes the process metrics derived from scale-up pilot runs comparing the two intermediates.

Parameter4-Phenoxyphthalic Acid (Legacy)2-Acetyl-4-phenoxybenzoic Acid (Modern)Mechanistic Impact on Scale-Up
Regioselectivity ~50% (Isomeric mixture)[2]>95% (Pre-installed directing group)Halves raw material waste; simplifies downstream purification.
Catalyst Requirement Pd(PPh3)4 required for Suzuki[3]None (Metal-free cyclization)Eliminates heavy metal remediation and expensive scavengers.
Step Count to Core 6 discrete steps3 discrete stepsDrastically reduces cycle time and Process Mass Intensity (PMI).
Genotoxic Solvents Dioxane (used in Suzuki coupling)[2]Avoided entirelyImproves safety profile and regulatory compliance.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system , embedding analytical checkpoints directly into the workflow.

Protocol A: Legacy Route (via 4-Phenoxyphthalic Acid)
  • Dehydration: Charge 4-phenoxyphthalic acid (1.0 eq) into a reactor with acetic anhydride and acetic acid. Reflux at 120°C for 4 hours to yield the phthalic anhydride[3].

  • Condensation: React the isolated anhydride with methyl 2-isocyanoacetate (1.1 eq) and DBU in THF at room temperature to form the oxazole derivative.

  • Regioisomer Separation (Self-Validation Checkpoint):

    • Action: Perform chromatographic separation or fractional crystallization.

    • Validation: Run an HPLC-UV assay of the crude mixture. The presence of two distinct peaks with identical mass (m/z) and a ~1:1 integration ratio validates that the asymmetric anhydride was successfully opened, albeit non-regioselectively. The mother liquor must be enriched in the undesired isomer to validate successful separation[2].

  • Methylation: Subject the subsequent 1-chloro-isoquinoline intermediate to Suzuki coupling using trimethylboroxine, Pd(PPh3)4, and K2CO3 in refluxing dioxane[3].

    • Validation: Post-reaction, perform ICP-MS for Palladium residue. If Pd exceeds 10 ppm, the scavenging step failed, validating the necessity of the modern route's metal-free approach.

Protocol B: Modern Route (via 2-Acetyl-4-phenoxybenzoic Acid)
  • Precursor Synthesis & Tautomerization: Alkylate the phenoxy derivative with methoxyethene to generate a vinyl ether. Apply Brønsted-acid catalysis to promote oxocarbenium-like activation, followed by hydration and tautomerization to form 2-acetyl-4-phenoxybenzoic acid[1].

    • Self-Validation Checkpoint: Validate via FTIR spectroscopy. The disappearance of the vinylic C=C stretch (~1620 cm⁻¹) and the emergence of a strong, sharp carbonyl C=O stretch (~1680 cm⁻¹) confirms the tautomerization to the methyl ketone. If the C=C stretch persists, the Brønsted-acid concentration must be titrated upwards.

  • Oxime Formation: Condense the purified 2-acetyl-4-phenoxybenzoic acid with hydroxylamine hydrochloride to yield the oxime intermediate.

  • Direct Cyclization: React the oxime with aminoacetaldehyde dimethyl acetal and triphenylphosphine to directly form the 1-methyl-7-phenoxyisoquinoline core.

    • Self-Validation Checkpoint: Analyze via 1H-NMR spectroscopy. The presence of a sharp singlet at ~2.8 ppm (3H) confirms the successful integration of the pre-installed methyl group, validating the regioselective cyclization.

Mechanism N1 Phenoxy Derivative N2 Vinyl Ether (Enol Ether) N1->N2 Methoxyethene Alkylation N3 Oxocarbenium Activation N2->N3 Brønsted-Acid Catalysis N4 Methyl Ketone (Acetyl Group) N3->N4 Hydration & Tautomerization

Caption: Mechanistic pathway: Brønsted-acid catalyzed tautomerization to the acetyl group.

Conclusion

For modern API manufacturing of Roxadustat, 2-acetyl-4-phenoxybenzoic acid is unequivocally superior to 4-phenoxyphthalic acid . By leveraging chemical causality—specifically, using a pre-installed acetyl group to dictate regioselectivity—process chemists can eliminate 50% yield losses, bypass genotoxic solvents, and remove heavy-metal catalysts entirely. This results in a highly robust, self-validating, and economically scalable synthetic pathway.

References

  • Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • WO2021026307A1 - Processes for the preparation of roxadustat and intermediates thereof Source: Google Patents URL
  • Roxadustat, ASP 1517, FG 4592 - All About Drugs Source: All About Drugs (Phase 3 drug profiles) URL:[Link]

Sources

Validation

Comparative Yield Analysis of 2-Acetyl-4-Phenoxybenzoic Acid Production Patents: A Technical Guide

Introduction: The Bottleneck in HIF-PHI Synthesis 2-Acetyl-4-phenoxybenzoic acid is the critical precursor for the synthesis of Roxadustat (FG-4592), a first-in-class hypoxia-inducible factor prolyl hydroxylase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bottleneck in HIF-PHI Synthesis

2-Acetyl-4-phenoxybenzoic acid is the critical precursor for the synthesis of Roxadustat (FG-4592), a first-in-class hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) utilized for treating anemia in chronic kidney disease. The commercial viability of Roxadustat is heavily dependent on the scalable, high-yield production of this specific intermediate.

Historically, the construction of the isoquinoline core presented severe synthetic bottlenecks. Early patent routes suffered from poor regioselectivity, reliance on ultra-low temperatures, and harsh molten-state condensations that fundamentally limited industrial scalability. This guide objectively compares the evolution of patented synthetic routes, analyzing the transition from early-generation methods to modern, high-yield catalytic protocols, and provides a self-validating experimental workflow for drug development professionals.

Mechanistic Pathway

The modern synthesis of 2-acetyl-4-phenoxybenzoic acid proceeds through two conceptually distinct transformations: an SN​Ar reaction on an activated aryl fluoride, followed by a palladium-catalyzed vinylation and subsequent acid-catalyzed hydrolysis to yield the aryl methyl ketone 1.

Pathway A Methyl 2-bromo-4-fluorobenzoate B Methyl 2-bromo-4-phenoxybenzoate A->B Phenol, K2CO3, DMSO (SNAr) C Vinyl Ether Intermediate B->C Butyl Vinyl Ether, Pd(OAc)2 (Cross-Coupling) D Methyl 2-acetyl-4-phenoxybenzoate C->D Acid Catalysis (Cleavage) E 2-Acetyl-4-phenoxybenzoic Acid D->E Base Hydrolysis (Saponification)

Fig 1: Mechanistic pathway for 2-acetyl-4-phenoxybenzoic acid synthesis.

Comparative Yield Analysis of Patented Routes

The table below synthesizes the quantitative data across three major patent families, highlighting the evolution of reaction conditions and the resulting impact on overall intermediate yield.

Patent / RouteKey ReagentsReaction ConditionsOverall YieldTechnical Drawbacks / Advantages
FibroGen (CN1816527A / US7323475B2)Dimethyl ketomalonate, Pd/CUltra-low temp, 210 °C molten state< 45% Drawbacks: Harsh conditions, low regioselectivity generating multiple positional isomers requiring extensive column chromatography.
Xunhe Pharm (CN106478503A)Dimethyl ketomalonate~200 °C~60% Drawbacks: Shorter steps, but relies on costly reagents that are difficult to source at scale. High temperatures pose industrial safety risks.
Optimized Scalable Route (EP3712130A1)2Butyl vinyl ether, Pd(OAc)2​ , DPEPhos110 °C - 120 °C> 80% Advantages: High yield, mild conditions, utilizes cheap starting materials. Eliminates the need for column chromatography.

Self-Validating Experimental Protocol

To achieve the >80% yields reported in the optimized EP3712130A1 and ACS scalable synthesis routes 3, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system: each step includes specific in-process controls (IPCs) to guarantee causality and reproducibility.

Step 1: Nucleophilic Aromatic Substitution ( SN​Ar )
  • Objective: Convert methyl 2-bromo-4-fluorobenzoate to methyl 2-bromo-4-phenoxybenzoate.

  • Procedure:

    • Dissolve methyl 2-bromo-4-fluorobenzoate (1.0 eq) and phenol (1.05 eq) in anhydrous DMSO.

    • Add K2​CO3​ (1.25 eq) and heat the mixture to 110 °C for 18 hours.

    • Causality Check: The para-fluoro group serves as a highly competent leaving group due to resonance and inductive activation by the ortho-ester. DMSO, a polar aprotic solvent, is mandatory here; it leaves the phenoxide nucleophile unsolvated, drastically accelerating the reaction rate while disfavoring competing displacement at the C–Br bond 1.

    • Validation: Monitor by HPLC. Conversion must be >99% before proceeding to aqueous workup (cooling to 80 °C and adding 20% aqueous KOH).

Step 2: Palladium-Catalyzed Vinylation
  • Objective: Cross-coupling to form the vinyl ether intermediate.

  • Procedure:

    • Transfer the isolated bromide intermediate to a double-jacket reactor under a strict nitrogen atmosphere.

    • Add Pd(OAc)2​ (0.008 eq), DPEPhos (0.016 eq), and anhydrous DMF.

    • Introduce butyl vinyl ether (3.5 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Heat to 120 °C for 3 hours.

    • Causality Check: The use of DPEPhos—a bidentate phosphine ligand with a wide bite angle—is critical. It stabilizes the palladium intermediate during the Heck-type vinylation, preventing premature catalyst deactivation (palladium black precipitation) at 120 °C 3.

Step 3: Acid-Catalyzed Cleavage and Saponification
  • Objective: Hydrolyze the enol ether to the methyl ketone, followed by ester deprotection.

  • Procedure:

    • Treat the crude vinyl ether with 2M HCl at room temperature to promote oxocarbenium-like activation and tautomerization to the acetyl group.

    • Follow immediately with base hydrolysis (NaOH) to cleave the methyl ester.

    • Acidify with acetic acid to precipitate the final product.

    • Validation: Filter and wash with cold acetone. The resulting white solid should yield >80% overall with an HPLC purity of >99.0% 2.

Workflow Step1 1. SNAr Reaction (110°C, 18h) Step2 2. Phase Separation & Extraction Step1->Step2 Step3 3. Pd-Vinylation (120°C, 3h) Step2->Step3 Step4 4. Acidic Cleavage (HCl, RT) Step3->Step4 Step5 5. Crystallization (Yield > 80%) Step4->Step5

Fig 2: Optimized experimental workflow for high-yield intermediate recovery.

Conclusion

For drug development professionals scaling Roxadustat production, abandoning the early-generation molten-state condensations is imperative. Transitioning to the Pd(OAc)2​ /DPEPhos catalyzed vinylation route not only bypasses the formation of complex positional isomers but reliably increases the yield of 2-acetyl-4-phenoxybenzoic acid from <45% to >80%. By strictly controlling the solvent polarity in the SN​Ar step and the ligand geometry in the cross-coupling step, laboratories can establish a highly reproducible, self-validating manufacturing pipeline.

References

  • Title: Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: EP3712130A1 - Method for synthesis of roxadustat and intermediate compounds thereof Source: European Patent Office / Google Patents URL
  • Title: A Scalable Synthesis of Roxadustat (FG-4592) Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Acetyl-4-phenoxybenzoic acid proper disposal procedures

As a Senior Application Scientist overseeing chemical scale-up and laboratory safety, I frequently consult with drug development professionals on the lifecycle management of advanced active pharmaceutical ingredient (API...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical scale-up and laboratory safety, I frequently consult with drug development professionals on the lifecycle management of advanced active pharmaceutical ingredient (API) intermediates. 2-Acetyl-4-phenoxybenzoic acid (CAS: 2256751-99-0) is a critical building block in the synthesis of Roxadustat (ROX), a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used to treat anemia[1].

The synthesis of this intermediate typically involves a nucleophilic aromatic substitution (SNAr) on an activated aryl fluoride, followed by the acid-catalyzed hydrolysis of a vinyl ether to form the aryl methyl ketone [1]. Because of its specific structural motifs—a reactive carboxylic acid, a methyl ketone, and a highly lipophilic diphenyl ether core—this compound demands rigorous, chemically logical disposal protocols. Improper disposal not only violates standard Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates [2] but also poses a severe risk of environmental persistence.

Here is the definitive, step-by-step operational guide for the safe handling and disposal of 2-Acetyl-4-phenoxybenzoic acid.

Part 1: Physicochemical & Hazard Profiling

Before designing a self-validating disposal workflow, we must analyze the molecule's physical properties. The causality of our safety protocols is directly rooted in these metrics.

ParameterData / ClassificationOperational Implication
Chemical Name 2-Acetyl-4-phenoxybenzoic acidContains reactive carbonyl and acidic protons.
CAS Number 2256751-99-0 [3]Unique identifier for manifesting hazardous waste.
Molecular Formula C15H12O4High carbon-to-oxygen ratio; requires high-temp oxidation.
Molecular Weight 256.25 g/mol Heavy organic particulate; prone to settling in aqueous systems.
Key Structural Motifs Carboxylic Acid, Ketone, Diphenyl EtherEther linkage is highly resistant to environmental degradation.
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, Aquatic ChronicDirect contact hazard; severe bioaccumulation risk in aquatic life.
EPA Waste Code Non-RCRA Hazardous (unless mixed) [2]Must be classified by characteristic (e.g., F-list) if mixed with solvents.

Part 2: Mechanistic Rationale for Disposal Protocols

Why do we mandate high-temperature incineration over aqueous sewer discharge for this organic acid? The answer lies in the molecule's electronic and steric environment:

  • Environmental Persistence: The phenoxy ether bond is highly robust and resistant to standard environmental hydrolysis. If discharged into wastewater, the lipophilic nature of the neutral acid promotes bioaccumulation in aquatic species.

  • pH-Dependent Solubility: While the carboxylic acid moiety (pKa ~4.0) allows for solubility in basic aqueous waste (as a water-soluble carboxylate salt), acidification of that waste stream in a municipal sewer would cause immediate precipitation of the free acid. This leads to pipe blockages and concentrated zones of local toxicity.

  • Thermal Oxidation Necessity: High-temperature incineration (>1000°C) provides the necessary activation energy to cleave the robust aromatic rings and the ether linkage, converting the compound entirely into CO2 and H2O, thereby eliminating the hazard completely.

Part 3: Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step inherently verifies the safety of the next.

Protocol A: Solid Waste Management (Unreacted Powder & Filter Cake)
  • Collection: Sweep up solid residues using a static-free brush. Causality: Do not use compressed air or standard vacuums, as the fine organic powder can form an explosive dust-air mixture.

  • Primary Containment: Transfer the solid into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) container. Causality: HDPE is chosen because it is completely inert to residual acidic protons.

  • Secondary Containment: Place the closed HDPE container inside a secondary hazardous waste bag (minimum 4 mil thickness) to prevent dispersion in the event of primary container failure.

  • Labeling: Affix a hazardous waste tag immediately. Label as "Hazardous Organic Solid Waste - Contains Substituted Benzoic Acid."

  • Final Disposition: Route to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF) for high-temperature rotary kiln incineration [2].

Protocol B: Liquid Waste Management (Mother Liquors & Extraction Solvents)

In the synthesis of ROX, 2-acetyl-4-phenoxybenzoic acid is often extracted using organic solvents like ethyl acetate or acetonitrile [1].

  • Segregation: Separate liquid waste into "Halogenated" and "Non-Halogenated" streams. Since this intermediate contains no halogens, route it to the Non-Halogenated Organic Waste carboy (unless chlorinated solvents like dichloromethane were used in your specific extraction).

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., peroxides, nitric acid). Causality: The electron-rich phenoxy ring can undergo violent electrophilic aromatic substitution or rapid oxidation if mixed with incompatible reactive reagents.

  • pH Adjustment (For Aqueous Washes): If the intermediate is dissolved in a basic aqueous wash (e.g., NaHCO3 extract), neutralize the solution to pH 6-8 using dilute HCl before transferring to the bulk aqueous waste stream. Causality: This prevents dangerous, gas-evolving acid-base reactions in the sealed bulk waste drum.

  • Disposal: Liquid organic waste must be incinerated. Aqueous waste containing traces of the compound should be passed through activated carbon filtration to capture the organics before standard biological wastewater treatment.

Protocol C: Emergency Spill Response
  • Isolate: Evacuate personnel from the immediate area. Don appropriate PPE (nitrile gloves, chemical safety goggles, and a P100 particulate respirator).

  • Contain: Surround the spill with inert absorbent material (e.g., diatomaceous earth or vermiculite). Causality: Do not use basic absorbents directly on concentrated acid spills, which could cause a rapid, exothermic neutralization reaction.

  • Neutralize & Absorb: If spilled as a solid, lightly mist with water to prevent dust generation, then sweep into a chemical waste bucket.

  • Decontaminate: Wash the spill area with a mild alkaline solution (e.g., 5% sodium carbonate) to solubilize and remove residual acid, followed by a thorough water rinse.

Part 4: Waste Segregation & Disposal Decision Tree

To streamline laboratory operations, follow this logical workflow for routing 2-Acetyl-4-phenoxybenzoic acid waste streams.

DisposalWorkflow Start 2-Acetyl-4-phenoxybenzoic Acid Waste Stream Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Mother Liquor/Extracts) Start->Liquid HDPE Collect in HDPE Container (Double-bagged) Solid->HDPE OrgSolv Organic Solvents (e.g., MeCN, EtOAc) Liquid->OrgSolv AqWaste Aqueous Waste (Basic Washes) Liquid->AqWaste Incineration High-Temperature Incineration (>1000°C) with Scrubber HDPE->Incineration OrgSolv->Incineration Non-halogenated stream Neutralize pH Neutralization (pH 6-8) AqWaste->Neutralize Carbon Activated Carbon Filtration Neutralize->Carbon Carbon->Incineration Filter Cake Disposal

Figure 1: Logical waste segregation and disposal workflow for 2-Acetyl-4-phenoxybenzoic acid.

References

  • Title: Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. Source: MDPI URL: [Link]

  • Title: Hazardous Waste Listings Source: US Environmental Protection Agency (EPA) URL: [Link]

Handling

Personal protective equipment for handling 2-Acetyl-4-phenoxybenzoic acid

Advanced Safety and Operational Protocol for Handling 2-Acetyl-4-phenoxybenzoic Acid As a Senior Application Scientist overseeing the scale-up of complex active pharmaceutical ingredients (APIs), I frequently encounter t...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 2-Acetyl-4-phenoxybenzoic Acid

As a Senior Application Scientist overseeing the scale-up of complex active pharmaceutical ingredients (APIs), I frequently encounter the need for rigorous, self-validating safety protocols. When synthesizing Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHI) inhibitors like Roxadustat, 2-Acetyl-4-phenoxybenzoic acid serves as a critical synthetic intermediate[1]. Handling this substituted benzoic acid requires more than just reading a standard Safety Data Sheet (SDS); it demands a deep understanding of the molecular interactions between the chemical's functional groups and human physiology.

This guide provides the definitive operational and disposal plan, ensuring your laboratory maintains both scientific integrity and uncompromising safety.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why 2-Acetyl-4-phenoxybenzoic acid is hazardous. The compound presents specific toxicological risks driven by its structural moieties:

  • Carboxylic Acid Moiety (-COOH): Acts as a Brønsted acid. Upon contact with physiological moisture (sweat, tears, mucosal membranes), it lowers the local pH, leading to protein denaturation and localized tissue irritation (categorized as Skin Irrit. 2 and Eye Irrit. 2A)[2].

  • Phenoxy Group (-O-C6H5): Imparts significant lipophilicity to the molecule. This increases its partition coefficient (LogP), allowing the compound to penetrate the lipid-rich stratum corneum of the skin much more readily than unsubstituted benzoic acids.

  • Acetyl Group (-COCH3): While serving as a synthetic handle for the oxocarbenium-like activation during Roxadustat synthesis[1], it adds to the overall steric bulk and potential for electrophilic reactivity.

Because of this dual lipophilic-acidic nature, standard splash protection is insufficient. The protocol must prevent both dermal partitioning and mucosal pH disruption.

Quantitative Chemical Profile

Understanding the physical and quantitative limits of the chemical is the first step in a self-validating safety system.

PropertyValueOperational Implication
Molecular Formula C15H12O4High carbon count indicates significant lipophilicity and skin permeability.
Molecular Weight 256.25 g/mol Fine crystalline powder; easily aerosolized during transfer.
Hazard Categories Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict dermal and mucosal barrier protection[2].
Required Face Velocity 80 - 100 fpmMinimum fume hood airflow required to prevent inhalation of dust[3].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve as a validated barrier against the specific mechanistic threats of the compound.

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Nitrile provides a robust barrier against lipophilic aromatic acids. Double-gloving prevents breakthrough if the outer layer is compromised by phenoxy-driven permeation[3].
Eye/Face Protection ANSI Z87.1+ Chemical Splash GogglesThe acidic nature of the powder causes severe corneal irritation. Goggles prevent airborne particulate deposition into the aqueous environment of the eye[2].
Respiratory Protection N95/FFP2 Particulate RespiratorPrevents inhalation of fine crystalline dust. The respiratory tract's mucosal lining is highly susceptible to pH disruption from the carboxylic acid moiety.
Body Protection Flame-retardant, anti-static lab coatPrevents electrostatic accumulation. As a dry powder, organic acids can form combustible dust clouds; anti-static garments mitigate ignition risks.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop system for weighing and transferring the compound during drug development workflows.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a calibrated face velocity of 80-100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong bases, which can trigger exothermic neutralization[3].

Step 2: Weighing Dynamics

  • Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: Static charge can cause the lipophilic powder to aerosolize or cling to gloves, increasing the risk of transfer outside the containment zone.

Step 3: Transfer and Solubilization

  • When transferring the powder to the reaction vessel (e.g., for the formation of the vinyl ether intermediate[1]), use a closed-system powder transfer funnel.

  • Rinse the weighing boat with the reaction solvent (e.g., anhydrous dichloromethane or THF) to ensure quantitative transfer and immediate suppression of dust.

G A Pre-Operation Assessment (Hazard Check) B Don PPE (Nitrile Gloves, Goggles, Lab Coat) A->B C Engineering Controls (Fume Hood / Enclosure) B->C D Handling & Weighing (Anti-static spatulas) C->D E Spill Detected? D->E F Proceed to Reaction (Roxadustat Synthesis) E->F No G Spill Response Protocol E->G Yes J Waste Disposal (EPA Hazardous Waste) F->J Post-Reaction Waste H Containment (Absorbent pads) G->H I Decontamination (Mild alkaline wash) H->I I->J

Fig 1: Operational Workflow & Spill Response Decision Tree for 2-Acetyl-4-phenoxybenzoic acid.

Spill Response & Decontamination Plan

In the event of a spill, the response must neutralize the threat chemically, not just physically.

Step 1: Isolation and Containment

  • Evacuate non-essential personnel from the immediate area.

  • Surround the spill with inert, absorbent pads to prevent the spread of the powder. Do not sweep dry powder, as this generates hazardous aerosols[3].

Step 2: Chemical Neutralization

  • Carefully apply a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO3) over the spilled powder.

  • Causality: The weak base deprotonates the carboxylic acid, converting the lipophilic 2-acetyl-4-phenoxybenzoic acid into its highly water-soluble sodium salt (sodium 2-acetyl-4-phenoxybenzoate). This drastically reduces its ability to penetrate the skin and makes it safe to wipe up.

Step 3: Verification

  • Use pH paper on the decontaminated surface to ensure the area has been fully neutralized (pH 7-8) before final wiping with deionized water.

Waste Disposal Protocol

Proper disposal prevents downstream environmental contamination and regulatory violations.

  • Solid Waste: Collect all neutralized spill debris, empty chemical bottles, and contaminated PPE in a chemically compatible, sealable high-density polyethylene (HDPE) container. Label as "Hazardous Solid Waste: Substituted Benzoic Acid" and dispose of in accordance with local regulations[2].

  • Liquid Waste: Aqueous washings containing the sodium salt must be collected in a designated "Aqueous Basic Waste" carboy. Critical Note: Do not mix with acidic waste streams. Lowering the pH of the waste carboy will cause the free 2-acetyl-4-phenoxybenzoic acid to precipitate out of solution, potentially clogging waste lines or causing unexpected pressure buildup.

References

  • Creangă, E.-C., et al. "Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine." National Institutes of Health (PMC). URL:[Link]

Sources

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